molecular formula C54H86ClN15O14 B13393021 SPR206 acetate CAS No. 2408422-41-1

SPR206 acetate

Cat. No.: B13393021
CAS No.: 2408422-41-1
M. Wt: 1204.8 g/mol
InChI Key: YADKGXKKBAFXFJ-CYMYEOQJSA-N
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Description

SPR206 acetate is a useful research compound. Its molecular formula is C54H86ClN15O14 and its molecular weight is 1204.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2408422-41-1

Molecular Formula

C54H86ClN15O14

Molecular Weight

1204.8 g/mol

IUPAC Name

acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C52H82ClN15O12.C2H4O2/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31;1-2(3)4/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75);1H3,(H,3,4)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+;/m1./s1

InChI Key

YADKGXKKBAFXFJ-CYMYEOQJSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O.CC(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

SPR206 Acetate: A Technical Guide for a New-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR206 acetate is a novel, next-generation polymyxin antibiotic currently in clinical development for the treatment of multi-drug resistant (MDR) Gram-negative bacterial infections. As a polymyxin analog, this compound is designed to offer a safer alternative to older polymyxins, such as colistin and polymyxin B, which are associated with significant nephrotoxicity. Preclinical and early-phase clinical studies have demonstrated its potent in vitro activity against a wide range of challenging Gram-negative pathogens and a favorable safety profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of this compound, along with detailed experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

SPR206 is a synthetic lipopeptide and a derivative of polymyxin B. The acetate salt form enhances its pharmaceutical properties.

Chemical Structure of SPR206

SPR206_Structure Chemical Structure of SPR206 N1 NH2 C1 C1->N1 C2 C1->C2 C3 O C3->C1 N2 NH N2->C3 C4 C4->N2 C5 C4->C5 C6 O C6->C4 N3 NH N3->C6 C7 C7->N3 C8 C7->C8 C9 NH2 C8->C9 C10 O C10->C7 N4 N N4->C10 C11 C11->N4 C12 C11->C12 C13 C12->C13 C14 C13->C14 C15 O C15->C11 N5 NH N5->C15 C16 C16->N5 C17 C16->C17 C18 C17->C18 C19 C18->C19 C20 O C20->C16 N6 NH N6->C20 C21 C21->N6 C22 C21->C22 C23 NH2 C22->C23 C24 O C24->C21 N7 NH N7->C24 C25 C25->N4 C25->N7 C26 C25->C26 C27 NH2 C26->C27 C28 O C28->C25 N8 NH N8->C28 C29 C29->N8 C30 OH C29->C30 C31 C29->C31 C32 O C32->C29 N9 NH N9->C32 C33 C33->N9 C34 C33->C34 C35 NH2 C34->C35 C36 O C36->C33 N10 NH N10->C36 C37 C37->N10 C38 C38->C37 C39 C39->C38 C40 Cl C40->C39 Mechanism_of_Action Mechanism of Action of SPR206 SPR206 This compound Binding Electrostatic Binding to Lipid A of LPS SPR206->Binding Outer_Membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Disruption Outer Membrane Disruption Binding->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Cell_Death Bacterial Cell Death Permeability->Cell_Death MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prep_Compound Prepare serial dilutions of this compound Inoculation Inoculate microtiter plate wells with bacterial suspension Prep_Compound->Inoculation Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination

In-Depth Technical Guide: Lipopolysaccharide Binding Affinity of SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR206 is a novel, next-generation polymyxin analogue developed to address the challenge of multidrug-resistant (MDR) Gram-negative bacterial infections. Its mechanism of action is initiated by a critical interaction with the outer membrane of these bacteria, specifically targeting lipopolysaccharide (LPS). This technical guide provides a detailed overview of the LPS binding affinity of SPR206 acetate, summarizing key quantitative data, outlining experimental protocols for its measurement, and visualizing the underlying molecular interactions and experimental workflows.

Introduction

The increasing prevalence of MDR Gram-negative pathogens represents a significant global health threat. Polymyxins, such as colistin and polymyxin B, are often considered last-resort antibiotics for treating these infections. However, their clinical utility is hampered by significant nephrotoxicity. SPR206, a novel polymyxin B analogue, has been engineered to retain potent antibacterial activity while exhibiting an improved safety profile.

The bactericidal activity of polymyxins is predicated on their ability to bind to the lipid A component of LPS in the outer membrane of Gram-negative bacteria.[1] This initial electrostatic interaction displaces divalent cations that stabilize the LPS layer, leading to outer membrane destabilization, increased permeability, and eventual cell death.[1] Understanding the specific binding affinity of SPR206 for LPS is therefore crucial for elucidating its mechanism of action and potency.

Lipopolysaccharide (LPS) Binding Affinity of SPR206

The binding of SPR206 to LPS has been characterized primarily through competitive displacement assays. These experiments assess the ability of SPR206 to displace a fluorescently labeled polymyxin probe, dansyl-polymyxin (DPX), from LPS. The resulting data provides a measure of the relative binding affinity.

Data Summary

While specific dissociation constants (Kd) for the SPR206-LPS interaction are not publicly available in the reviewed literature, studies have provided a strong qualitative and semi-quantitative assessment of its binding affinity relative to other polymyxins.

Compound LPS Binding Affinity (Relative to Polymyxin B) Key Findings Reference
SPR206 SimilarExhibited higher affinity than other tested SPR analogs.[2]

Table 1: Summary of the Lipopolysaccharide Binding Affinity of SPR206.

Mechanism of Action

The interaction of SPR206 with the bacterial outer membrane is a multi-step process that ultimately leads to cell lysis.

cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) LipidA Lipid A DivalentCations Mg²⁺ / Ca²⁺ LPS->DivalentCations 2. Divalent Cation Displacement OM_Disruption Outer Membrane Disruption & Permeabilization LPS->OM_Disruption 3. Membrane Destabilization SPR206 This compound SPR206->LPS 1. Electrostatic Binding to Lipid A Cell_Death Bacterial Cell Death OM_Disruption->Cell_Death 4. Increased Permeability & Cell Lysis

Figure 1: Mechanism of SPR206 action on the Gram-negative outer membrane.

Experimental Protocols

The binding affinity and membrane-disrupting properties of SPR206 are primarily evaluated using two key in vitro assays: the Dansyl-Polymyxin (DPX) Displacement Assay and the 1-N-Phenylnaphthylamine (NPN) Uptake Assay.

Dansyl-Polymyxin (DPX) Displacement Assay

This assay competitively measures the binding affinity of a compound for LPS. DPX, a fluorescent derivative of polymyxin B, exhibits increased fluorescence when bound to LPS. The addition of a competitive binder, such as SPR206, displaces DPX from LPS, resulting in a decrease in fluorescence. The concentration of SPR206 required to displace 50% of the bound DPX (IC50) is a measure of its relative binding affinity.

Materials:

  • Dansyl-polymyxin B (DPX)

  • Purified LPS from the target Gram-negative bacterium (e.g., E. coli, P. aeruginosa)

  • This compound and other test compounds

  • HEPES buffer (5 mM, pH 7.2)

  • Fluorometer with excitation at 340 nm and emission at 485 nm

Procedure:

  • Prepare a stock solution of DPX in the appropriate buffer.

  • Prepare a solution of LPS in HEPES buffer.

  • In a multi-well plate or cuvette, combine the LPS solution with the DPX solution and incubate to allow for binding and stabilization of the fluorescence signal.

  • Add serial dilutions of this compound or other competitor compounds to the wells containing the LPS-DPX complex.

  • Incubate the mixture for a specified period (e.g., 1.5 hours) to allow for displacement of DPX.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of DPX displacement for each concentration of SPR206.

  • Plot the percentage of displacement against the logarithm of the SPR206 concentration and determine the IC50 value from the resulting dose-response curve.

cluster_workflow DPX Displacement Assay Workflow Start Start Prepare_Reagents Prepare DPX, LPS, and SPR206 Solutions Start->Prepare_Reagents Incubate_DPX_LPS Incubate DPX with LPS (Fluorescence Increases) Prepare_Reagents->Incubate_DPX_LPS Add_SPR206 Add Serial Dilutions of SPR206 Incubate_DPX_LPS->Add_SPR206 Incubate_Displacement Incubate for Displacement Add_SPR206->Incubate_Displacement Measure_Fluorescence Measure Fluorescence (Signal Decreases) Incubate_Displacement->Measure_Fluorescence Analyze_Data Calculate % Displacement and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Outer Membrane Disruption Mechanisms of SPR206 Acetate and Polymyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the mechanisms of outer membrane disruption by the novel polymyxin analogue, SPR206 acetate, and the conventional antibiotic, polymyxin B. This document outlines their molecular interactions with the Gram-negative outer membrane, presents comparative quantitative data, details relevant experimental methodologies, and provides visual representations of their mechanisms of action.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria, with its asymmetric lipid bilayer composed of an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS), serves as a highly effective permeability barrier against many antibiotics. Polymyxins, such as polymyxin B, are a last-resort class of antibiotics that can disrupt this membrane. However, their clinical use is often limited by significant toxicities, particularly nephrotoxicity[1][2].

SPR206 is a next-generation polymyxin analogue developed to retain or improve upon the potent antibacterial activity of polymyxin B while mitigating its toxic effects[1][3][4][5]. This guide delves into the core mechanism of action of both compounds: the disruption of the bacterial outer membrane.

Mechanism of Outer Membrane Disruption

Polymyxin B

The bactericidal action of polymyxin B against Gram-negative bacteria is initiated by its interaction with the outer membrane[6][7]. The process can be summarized in the following key steps:

  • Electrostatic Interaction: Polymyxin B is a cationic polypeptide, carrying a net positive charge. This allows for a strong electrostatic attraction to the anionic phosphate groups of the lipid A component of LPS in the outer membrane[6][7][8][9].

  • Divalent Cation Displacement: The binding of polymyxin B displaces essential divalent cations, such as Mg²⁺ and Ca²⁺, which normally stabilize the LPS layer by cross-linking adjacent LPS molecules[1][6][7][9].

  • Outer Membrane Destabilization: The displacement of these cations weakens the integrity of the outer membrane, leading to localized disruptions and increased permeability[1][6][7][9]. This is often referred to as a "self-promoted uptake" mechanism, where the initial interaction facilitates the entry of more polymyxin molecules[1][7].

  • Inner Membrane Disruption: Following the permeabilization of the outer membrane, polymyxin B can access and disrupt the inner cytoplasmic membrane, leading to the leakage of intracellular contents and ultimately, cell death[1][6][10]. Additionally, some studies suggest that polymyxin B can inhibit essential respiratory enzymes within the inner membrane[1][8].

PolymyxinB_Mechanism cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic) Divalent_Cations Mg²⁺ / Ca²⁺ OM_Destabilization Outer Membrane Destabilization Divalent_Cations->OM_Destabilization Weakens OM Polymyxin_B Polymyxin B (Cationic) Polymyxin_B->LPS Electrostatic Interaction Polymyxin_B->Divalent_Cations Displacement IM_Disruption Inner Membrane Disruption & Respiratory Inhibition OM_Destabilization->IM_Disruption Increased Permeability Cell_Death Bacterial Cell Death IM_Disruption->Cell_Death

This compound

SPR206, a polymyxin B analogue, was designed to have a similar mechanism of action focused on outer membrane disruption but with an improved safety profile[3][4][11]. Its mechanism largely mirrors that of polymyxin B, with its core activity revolving around a potent interaction with LPS[12].

Key characteristics of SPR206's mechanism include:

  • High Affinity for LPS: Studies have shown that SPR206 exhibits a binding affinity for LPS that is comparable to that of polymyxin B[12]. This initial and crucial interaction with the outer membrane is maintained in this next-generation compound.

  • Outer Membrane Permeabilization: SPR206 effectively permeabilizes the outer membrane of Gram-negative bacteria[12]. This activity is a critical step in its bactericidal effect, allowing the molecule to reach its ultimate target, the inner membrane.

  • Cooperative Disruption: The disruption of the outer membrane by SPR206 has been observed to be a cooperative process. The interaction of one molecule of SPR206 with the membrane enhances the subsequent interactions of other SPR206 molecules, leading to efficient membrane destabilization[12].

While the fundamental mechanism of LPS binding and membrane disruption is conserved, the structural modifications in SPR206 are believed to be responsible for its improved therapeutic index[3][5][11].

SPR206_Mechanism cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic) LPS_Binding High-Affinity LPS Binding SPR206 SPR206 (Cationic Analogue) SPR206->LPS Strong Interaction OM_Permeabilization Outer Membrane Permeabilization LPS_Binding->OM_Permeabilization Cooperative Disruption Cell_Lysis Cell Lysis OM_Permeabilization->Cell_Lysis

Quantitative Data Comparison

The in vitro activity of SPR206 has been shown to be potent, often exceeding that of polymyxin B against a range of Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison of SPR206 and Polymyxin B
OrganismDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Acinetobacter baumanniiSPR2060.0640.125[13]
Polymyxin B0.25 - 0.50.5 - 1[13]
Pseudomonas aeruginosaSPR2060.250.5[13]
Polymyxin B0.51[13]
EnterobacteriaceaeSPR2060.060.12[14]
Polymyxin B0.250.25[14]
Colistin-Resistant A. baumanniiSPR2060.120.25[9]
Colistin48[9]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values are compiled from multiple studies and may vary based on the specific strains tested.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the outer membrane disruption capabilities of SPR206 and polymyxin B.

NPN (1-N-phenylnaphthylamine) Uptake Assay

This assay measures the permeabilization of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a cell membrane. Increased fluorescence indicates that the outer membrane has been compromised, allowing NPN to enter.

Methodology:

  • Cell Preparation:

    • Inoculate a suitable broth medium with the test bacterium and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation and wash with a buffer such as 5 mM HEPES (pH 7.2).

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.5.

  • Assay Procedure:

    • To a cuvette, add the bacterial cell suspension.

    • Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (excitation at ~350 nm, emission at ~420 nm).

    • Add the test compound (SPR206 or polymyxin B) at various concentrations.

    • Record the increase in fluorescence over time until a plateau is reached.

    • A positive control, such as a high concentration of polymyxin B, is used to determine the maximum (100%) fluorescence.

  • Data Analysis:

    • The percentage of NPN uptake is calculated using the formula: % NPN Uptake = [(F_obs - F_0) / (F_max - F_0)] * 100 where F_obs is the observed fluorescence, F_0 is the initial fluorescence of cells with NPN, and F_max is the maximum fluorescence with the positive control.

NPN_Assay_Workflow Start Start Prepare_Cells Prepare Bacterial Cell Suspension Start->Prepare_Cells Add_NPN Add NPN (10 µM) Prepare_Cells->Add_NPN Measure_Baseline Measure Baseline Fluorescence (F₀) Add_NPN->Measure_Baseline Add_Compound Add SPR206 or Polymyxin B Measure_Baseline->Add_Compound Measure_Fluorescence Record Fluorescence Increase (F_obs) Add_Compound->Measure_Fluorescence Add_Control Add Positive Control (e.g., high [PMB]) Measure_Fluorescence->Add_Control Measure_Max Measure Maximum Fluorescence (F_max) Add_Control->Measure_Max Calculate Calculate % NPN Uptake Measure_Max->Calculate End End Calculate->End

Dansyl-Polymyxin B Displacement Assay

This assay is used to determine the binding affinity of a compound to LPS. Dansyl-polymyxin B is a fluorescently labeled polymyxin B that exhibits increased fluorescence upon binding to LPS. A test compound that also binds to LPS will compete with and displace the dansyl-polymyxin B, resulting in a decrease in fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified LPS from a relevant Gram-negative bacterium in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

    • Prepare a stock solution of dansyl-polymyxin B.

  • Assay Procedure:

    • In a quartz cuvette, combine the LPS solution and dansyl-polymyxin B.

    • Allow the mixture to equilibrate and measure the initial, maximal fluorescence (excitation at ~340 nm, emission at ~485 nm).

    • Add increasing concentrations of the test compound (SPR206 or unlabeled polymyxin B).

    • After each addition, allow the reaction to equilibrate and measure the decrease in fluorescence.

  • Data Analysis:

    • The data are plotted as the percentage of initial fluorescence versus the concentration of the test compound.

    • The concentration of the test compound that causes a 50% reduction in fluorescence (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity for LPS.

Dansyl_PMB_Assay_Workflow Start Start Mix_Reagents Mix Purified LPS and Dansyl-Polymyxin B Start->Mix_Reagents Measure_Initial Measure Initial Fluorescence (F_initial) Mix_Reagents->Measure_Initial Add_Competitor Add Increasing Concentrations of Test Compound Measure_Initial->Add_Competitor Measure_Decrease Measure Decrease in Fluorescence Add_Competitor->Measure_Decrease Plot_Data Plot % Fluorescence vs. [Test Compound] Measure_Decrease->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 End End Determine_IC50->End

Conclusion

Both polymyxin B and its next-generation analogue, SPR206, exert their bactericidal effects through a primary mechanism of disrupting the outer membrane of Gram-negative bacteria. This process is initiated by a critical electrostatic interaction with LPS, leading to membrane destabilization and permeabilization. Quantitative data demonstrates that SPR206 not only retains but often exceeds the in vitro potency of polymyxin B against a wide range of clinically relevant pathogens, including resistant strains. The structural modifications in SPR206 appear to confer an improved safety profile without compromising its core mechanism of action, making it a promising candidate in the fight against multidrug-resistant infections. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other outer membrane-active antimicrobial agents.

References

An In-depth Technical Guide to Early-Phase Preclinical Data on SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPR206 is a next-generation polymyxin analogue developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. This document provides a comprehensive overview of the early-phase preclinical data for SPR206 acetate, focusing on its mechanism of action, in vitro and in vivo activity, and safety pharmacology. The data presented herein demonstrates SPR206's potent antimicrobial effects against a broad spectrum of clinically relevant Gram-negative pathogens, including those resistant to carbapenems and older polymyxins, coupled with an improved safety profile relative to legacy polymyxins like colistin and polymyxin B.

Mechanism of Action

SPR206, like other polymyxins, exerts its bactericidal activity by targeting the outer membrane of Gram-negative bacteria. The primary interaction occurs with the lipid A component of lipopolysaccharide (LPS), a key component of the outer membrane.[1] This interaction is initiated by electrostatic forces between the positively charged diaminobutyric acid (Dab) residues of SPR206 and the negatively charged phosphate groups of lipid A.[1] Following this initial binding, SPR206 disrupts the integrity of the outer membrane, leading to increased permeability and subsequent leakage of intracellular contents, ultimately resulting in bacterial cell death.[1]

cluster_0 SPR206 Action SPR206 SPR206 LPS Lipid A of LPS SPR206->LPS Electrostatic Interaction OM Outer Membrane Disruption LPS->OM Destabilization Death Bacterial Cell Death OM->Death Permeability Increase

Mechanism of action of SPR206 against Gram-negative bacteria.

Data Presentation

In Vitro Antimicrobial Activity

SPR206 has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens, including strains resistant to multiple other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from various preclinical studies.

Table 1: SPR206 MIC50/MIC90 Values against Key Gram-Negative Pathogens

OrganismResistance ProfileSPR206 MIC50/MIC90 (mg/L)Comparator MIC50/MIC90 (mg/L)
Acinetobacter baumanniiColistin-Susceptible0.064/0.125Colistin: 2-4 fold higher
A. baumanniiColistin-Resistant (pmrB mutations)0.12/0.25Colistin: 4/8 (16- to 32-fold higher)[2]
Pseudomonas aeruginosaGeneral0.25/0.25-0.5Colistin: 1
EnterobacteralesNon-Morganellaceae0.06/0.25-
EnterobacteralesCarbapenem-Resistant (US/Western Europe)0.06/0.5-
Klebsiella pneumoniaeNDM-producing0.125/0.25-
K. pneumoniaeKPC-2-producing0.125/0.5-

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative MIC Values of SPR206

OrganismSPR206 MIC (mg/L)Polymyxin B MIC (mg/L)
P. aeruginosa Pa140.1250.13
A. baumannii NCTC133010.1250.25
E. coli ATCC 259220.125-
K. pneumoniae ATCC 138820.125-
A. baumannii NCTC134240.06-

Data compiled from multiple sources.[4][5]

In Vivo Efficacy

The efficacy of SPR206 has been evaluated in various murine infection models, demonstrating significant bacterial burden reduction and improved survival.

Table 3: Efficacy of SPR206 in Murine Infection Models

ModelPathogenTreatment RegimenBacterial Burden Reduction (log10 CFU/g or mL)Survival
Neutropenic Lung InfectionA. baumannii NCTC1330110-30 mg/kg, s.c., q4h3.01 - 4.58-
Neutropenic Lung InfectionP. aeruginosa Pa1410-30 mg/kg, s.c., q8h2.61 - 3.58-
Neutropenic Thigh InfectionA. baumannii NCTC133010.125-4 mg/kg, i.v., q4hDose-dependent reduction-
Pulmonary Model---Almost 100% in treated groups[6][7]
Wound Model--Significant reduction-

Data compiled from multiple sources.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: The minimum inhibitory concentrations (MICs) of SPR206 and comparator agents were determined against a panel of clinical isolates. The MIC was defined as the lowest concentration of the drug that inhibited visible bacterial growth after a specified incubation period.

Time-Kill Assays
  • Objective: To assess the bactericidal activity of SPR206 over time.

  • Procedure: Bacterial isolates were grown to logarithmic phase and then diluted. SPR206 was added at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, and 2x MIC). Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A 3-log10 reduction in CFU/mL is typically considered bactericidal.

start Start culture Grow bacteria to log phase start->culture dilute Dilute to standard inoculum culture->dilute add_drug Add SPR206 at various MIC multiples dilute->add_drug incubate Incubate add_drug->incubate sample Sample at time points (0, 2, 4, 8, 24h) incubate->sample plate Plate serial dilutions sample->plate count Count CFU/mL plate->count end End count->end

Workflow for a typical time-kill assay.

Murine Infection Models
  • Animals: CD-1 mice were commonly used.

  • Immunosuppression: For neutropenic models, mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]

  • Infection:

    • Thigh Infection: Intramuscular injection of a bacterial suspension into the thigh.

    • Lung Infection: Intratracheal or intranasal inoculation of a bacterial suspension.[4]

  • Treatment: SPR206 was administered via subcutaneous or intravenous routes at various dosing regimens (e.g., every 4 or 8 hours).[4]

  • Endpoints:

    • Bacterial Burden: At a specified time post-infection, tissues (thigh or lungs) were harvested, homogenized, and plated to quantify the bacterial load (CFU/g).

    • Survival: Animals were monitored for a defined period, and survival rates were recorded.

Safety Pharmacology

A suite of Good Laboratory Practice (GLP) repeat-dose toxicology and safety pharmacology studies were conducted on SPR206.

  • General Toxicology: A 14-day GLP repeat-dose toxicology study in cynomolgus monkeys showed that the primary target organ of toxicity was the kidney, which was anticipated for the polymyxin class.[6] This effect was found to be monitorable and reversible.[6]

  • Cardiovascular and Respiratory Safety: No significant alterations in cardiovascular or respiratory safety pharmacology parameters were observed in GLP studies.[6]

  • Central Nervous System (CNS) Safety: A CNS assessment was included in the 14-day monkey toxicology study, and the overall risk for CNS-related issues was determined to be low.[3][6]

  • Genotoxicity: SPR206 was found to be non-genotoxic in GLP safety testing.[6]

These preclinical safety findings, demonstrating a favorable profile with a low risk for respiratory, CNS, or cardiovascular events, supported the progression of SPR206 into Phase 1 clinical trials.[3][6]

SPR206 This compound Tox Preclinical Safety Evaluation SPR206->Tox Genotox Genotoxicity Tox->Genotox CV_Resp Cardiovascular & Respiratory Tox->CV_Resp CNS Central Nervous System Tox->CNS GLP_Tox GLP Repeat-Dose Toxicology (Monkey) Tox->GLP_Tox Result_G Non-genotoxic Genotox->Result_G Result_CR No significant alterations CV_Resp->Result_CR Result_CNS Low risk CNS->Result_CNS Result_GLP Monitorable and reversible nephrotoxicity GLP_Tox->Result_GLP

Overview of SPR206 preclinical safety pharmacology studies.

Conclusion

The early-phase preclinical data for this compound strongly support its continued development as a therapeutic agent for serious infections caused by MDR Gram-negative bacteria. Its potent in vitro and in vivo activity, coupled with a favorable safety profile compared to older polymyxins, suggests that SPR206 could become a valuable addition to the antimicrobial armamentarium. Further clinical investigation is warranted to establish its efficacy and safety in patient populations.

References

An In-Depth Technical Guide to SPR206 Acetate: Solubility and Stability for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of SPR206 acetate, a novel polymyxin analogue. The information is intended to assist researchers in the effective design and execution of preclinical studies.

Introduction to this compound

SPR206 is a next-generation polymyxin antibiotic designed to target multi-drug resistant (MDR) Gram-negative bacteria.[1] As an analogue of polymyxin B, SPR206 exhibits a potent mechanism of action by interacting with the outer membrane of these pathogens. This guide focuses on the critical physicochemical properties of this compound—its solubility and stability—which are fundamental to its handling, formulation, and the reliability of experimental outcomes.

Solubility Profile of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. Currently, detailed aqueous solubility data across a wide pH range is not extensively published. However, practical solubility information in common research-use solvents and formulations is available.

Solubility in Common Solvents and Formulations

Quantitative solubility data for this compound in various solvent systems commonly used in preclinical research is summarized in the table below. It is important to note that for many of these formulations, the saturation point has not been determined, and the data represents the concentration at which a clear solution can be achieved.

Solvent SystemConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLClear solution[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[3]

Note: For formulations, it is recommended to first prepare a stock solution in DMSO and then add the co-solvents sequentially, ensuring the solution remains clear at each step.[3] To aid dissolution, warming the solution to 37°C and using sonication may be beneficial.[3]

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

While specific data for this compound is limited, a standard shake-flask method can be employed to determine its aqueous solubility at different pH values. This protocol is based on general guidelines for active pharmaceutical ingredients.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.5

  • Hydrochloric acid (HCl) solution, pH 1.2

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved particles settle.

  • Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.22 µm filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess SPR206 acetate to buffer prep2 Equilibrate on shaker (e.g., 24-48h) prep1->prep2 prep3 Filter supernatant (0.22 µm) prep2->prep3 analysis1 Dilute filtered sample prep3->analysis1 analysis2 Quantify using validated HPLC method analysis1->analysis2

Experimental workflow for determining aqueous solubility.

Stability Profile of this compound

Understanding the stability of this compound in both solid and solution form is crucial for ensuring its potency and the integrity of experimental results.

Storage Recommendations

General recommendations for the storage of this compound are provided by various suppliers. These are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°CUp to 24 months
Stock Solution in DMSO-80°CUp to 6 months
Stock Solution in DMSO-20°CUp to 1 month

It is recommended to prepare and use solutions on the same day.[2] If stock solutions are prepared in advance, they should be stored in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Stability in Aqueous Solutions
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven.

  • Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • At each time point, withdraw a sample, neutralize if necessary, and dilute appropriately.

  • Analyze the samples using a suitable HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions SPR206 This compound (Solid or Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) SPR206->Acid Base Basic (e.g., 0.1M NaOH, RT) SPR206->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) SPR206->Oxidation Thermal Thermal (e.g., 80°C, solid) SPR206->Thermal Photo Photolytic (ICH guidelines) SPR206->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Logical workflow of a forced degradation study.

Mechanism of Action: Interaction with the Bacterial Outer Membrane

SPR206, like other polymyxins, exerts its antibacterial effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] The positively charged amino groups of SPR206 interact electrostatically with the negatively charged phosphate groups of the lipid A component of LPS.[4] This initial binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization increases the permeability of the membrane, ultimately leading to cell death.

G cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A component) DivalentCations Ca²⁺ / Mg²⁺ LPS->DivalentCations Displacement of Disruption Outer Membrane Disruption & Permeabilization LPS->Disruption SPR206 This compound (Positively Charged) SPR206->LPS Electrostatic Interaction Death Bacterial Cell Death Disruption->Death

Signaling pathway of this compound's mechanism of action.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for research purposes. While comprehensive data on aqueous solubility and degradation kinetics are still emerging, the provided information on solubility in common formulations and general stability guidelines, supplemented with protocols for further investigation, serves as a valuable resource for researchers. Adherence to proper handling and storage procedures is paramount to ensure the integrity and efficacy of this compound in preclinical studies.

References

The Developmental Odyssey of SPR206: A Next-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - Spero Therapeutics' SPR206, an intravenously administered next-generation polymyxin antibiotic, has concluded its development journey. Designed to combat multi-drug resistant (MDR) Gram-negative bacterial infections, particularly hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), the program was ultimately discontinued in the first quarter of 2025 following a pipeline reprioritization. This in-depth guide chronicles the scientific and clinical development of SPR206, from its promising preclinical data to its comprehensive Phase 1 evaluation.

Preclinical Foundation: Potency Against Resistant Pathogens

SPR206 was engineered to improve upon the therapeutic window of existing polymyxins, which are often limited by nephrotoxicity. Its mechanism of action involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and bacterial cell death.

In Vitro Activity

SPR206 demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including carbapenem-resistant strains. Multiple studies consistently showed that SPR206's minimum inhibitory concentrations (MICs) were comparable to or lower than those of polymyxin B and colistin against a variety of bacterial isolates.

PathogenSPR206 MIC50 (μg/mL)SPR206 MIC90 (μg/mL)Polymyxin B MIC50 (μg/mL)Polymyxin B MIC90 (μg/mL)Colistin MIC50 (μg/mL)Colistin MIC90 (μg/mL)
Acinetobacter baumannii0.12 - 0.50.25 - 20.510.51
Pseudomonas aeruginosa0.250.25 - 0.5--12
Enterobacterales0.060.25--0.250.5
Carbapenem-Resistant Enterobacterales (CRE)0.06 - 0.50.5 - 64----
In Vivo Efficacy in Murine Infection Models

Preclinical evaluation in murine models of infection further substantiated the potential of SPR206. In neutropenic mice with thigh or lung infections caused by MDR Acinetobacter baumannii and Pseudomonas aeruginosa, SPR206 demonstrated significant, dose-dependent reductions in bacterial burden.

Infection ModelPathogenTreatmentDosage (mg/kg)Mean Change in Bacterial Burden (log10 CFU/g)
Murine Lung InfectionA. baumanniiSPR20610-3.01
SPR20620-4.58
SPR20630-4.40
Polymyxin B10-0.75
Polymyxin B20-2.79
Vehicle Control-+0.9
Murine Lung InfectionP. aeruginosaSPR20610-2.61
SPR20630-3.58
Polymyxin B10-1.76
Polymyxin B25-1.52
Vehicle Control-+1.98

Clinical Development: A Trio of Phase 1 Studies

The clinical development program for SPR206 encompassed three key Phase 1 studies to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

First-in-Human, Single and Multiple Ascending Dose Study (NCT03792308)

This initial study assessed the safety and pharmacokinetics of SPR206 in single ascending doses (SAD) and multiple ascending doses (MAD). The drug was found to be generally well-tolerated, with no evidence of nephrotoxicity at anticipated therapeutic doses.

Pharmacokinetic Parameters (MAD, 100 mg q8h for 14 days)

Parameter Value
Cmax (Maximum Concentration) ~4.5 µg/mL
Tmax (Time to Maximum Concentration) ~1 hour
t1/2 (Half-life) ~2.4 - 4.1 hours

| Accumulation | No appreciable accumulation |

Bronchoalveolar Lavage (BAL) Study (NCT04868292)

To determine the penetration of SPR206 into the lungs, a BAL study was conducted. The results were encouraging, showing that SPR206 reached concentrations in the epithelial lining fluid (ELF) of the lungs that were predictive of therapeutic efficacy against common respiratory pathogens.

ParameterValue
Mean ELF to Plasma Concentration Ratio (AUC0-8h)0.264
Renal Impairment Study (NCT04865393)

Given that polymyxins are known for potential nephrotoxicity, a dedicated study in subjects with varying degrees of renal impairment was crucial. This study characterized the pharmacokinetic profile of SPR206 in these populations and provided data to inform potential dose adjustments.

Regulatory Milestones and Strategic Partnerships

SPR206 was granted Qualified Infectious Disease Product (QIDP) designation by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections and HABP/VABP. Spero Therapeutics also entered into a licensing agreement with Pfizer for the development and commercialization of SPR206 in ex-U.S. and ex-Asia territories.

Discontinuation of the SPR206 Program

Despite the promising early-stage data, Spero Therapeutics announced the discontinuation of the SPR206 development program in the first quarter of 2025. The decision was based on a review and reprioritization of the company's pipeline.

Experimental Protocols

In Vitro Susceptibility Testing

Minimum inhibitory concentrations (MICs) were determined by broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Cation-adjusted Mueller-Hinton broth was used as the testing medium.

Murine Infection Models
  • Animals: Immunocompetent or neutropenic CD-1 or BALB/c mice were used. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.

  • Infection: Mice were infected via intramuscular (thigh infection) or intranasal/intratracheal (lung infection) administration of a bacterial suspension.

  • Treatment: SPR206 or comparator antibiotics were administered intravenously or subcutaneously at various dosing regimens starting at a specified time post-infection.

  • Endpoint: The primary endpoint was the change in bacterial burden (log10 CFU/g) in the thigh or lung tissue after a defined period of treatment, typically 24 hours.

Clinical Trial Protocols

Detailed protocols for the Phase 1 studies can be accessed through their respective ClinicalTrials.gov identifiers:

  • NCT03792308: First-in-Human Study of SPR206 in Healthy Subjects.

  • NCT04868292: A Study to Evaluate the Intrapulmonary Pharmacokinetics of SPR206 in Healthy Adult Participants.

  • NCT04865393: A Study to Assess the Pharmacokinetics and Safety of SPR206 in Participants With Renal Impairment.

Visualizing the Science

SPR206_Mechanism_of_Action SPR206 SPR206 (Next-Gen Polymyxin) Outer_Membrane Gram-Negative Bacterial Outer Membrane SPR206->Outer_Membrane Targets Lipid_A Lipid A SPR206->Lipid_A Binds to LPS Lipopolysaccharide (LPS) Outer_Membrane->LPS Contains LPS->Lipid_A Anchored by Membrane_Disruption Membrane Disruption Lipid_A->Membrane_Disruption Leads to Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Results in SPR206_Development_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development In Vitro Studies In Vitro Studies In Vivo Models In Vivo Models In Vitro Studies->In Vivo Models Promising Activity Phase1_FIH Phase 1: First-in-Human (NCT03792308) In Vivo Models->Phase1_FIH Supports Clinical Entry Phase1_BAL Phase 1: BAL Study (NCT04868292) Phase1_FIH->Phase1_BAL Phase1_Renal Phase 1: Renal Impairment (NCT04865393) Phase1_FIH->Phase1_Renal IND_Phase2 IND Clearance for Phase 2 Phase1_BAL->IND_Phase2 Positive Data Phase1_Renal->IND_Phase2 Positive Data Discontinuation Program Discontinuation (Q1 2025) IND_Phase2->Discontinuation Pipeline Reprioritization

Investigating the Reduced Nephrotoxicity of SPR206 Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPR206 acetate is a novel polymyxin analogue developed to address the significant nephrotoxicity that limits the clinical use of older polymyxins like colistin and polymyxin B. This technical guide provides an in-depth analysis of the mechanisms underlying the reduced nephrotoxicity of SPR206. Preclinical and clinical data indicate that SPR206 exhibits a superior renal safety profile, which is attributed to its altered chemical structure, leading to reduced accumulation in renal proximal tubular cells and consequently, diminished cellular damage. This document summarizes the key findings from in vitro and in vivo studies, details the experimental protocols used to assess nephrotoxicity, and visualizes the cellular pathways involved in polymyxin-induced kidney injury.

Introduction: The Challenge of Polymyxin Nephrotoxicity

Polymyxins are a class of polypeptide antibiotics that serve as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, their clinical utility is hampered by a high incidence of nephrotoxicity, which can occur in up to 60% of patients.[1] This dose-limiting toxicity is primarily associated with the accumulation of polymyxins in the proximal tubule epithelial cells of the kidneys, leading to cellular apoptosis and acute kidney injury.[2]

SPR206 is a next-generation polymyxin designed to mitigate this nephrotoxic potential while retaining potent antibacterial activity.[2][3] Nonclinical studies in mice, rats, and non-human primates have demonstrated a lower risk of kidney toxicity for SPR206 compared to colistin and polymyxin B.[4] Furthermore, Phase 1 clinical trials in healthy subjects and individuals with varying degrees of renal impairment have shown that SPR206 is generally safe and well-tolerated, with no evidence of nephrotoxicity at therapeutic doses.[5][6]

Mechanisms of Polymyxin-Induced Nephrotoxicity

The nephrotoxicity of polymyxins is a complex process initiated by their accumulation in renal proximal tubular cells. This accumulation is primarily mediated by megalin, an endocytic receptor on the apical membrane of these cells.[7][8] Once inside the cell, polymyxins trigger a cascade of events leading to apoptosis and cell death.

Megalin-Mediated Endocytosis

Polymyxins, being polycationic molecules, have a high affinity for the negatively charged glycoproteins on the surface of renal tubular cells, including megalin.[7] The binding of polymyxins to megalin initiates endocytosis, leading to their internalization and accumulation within the cells.[8] This process is a key factor in the preferential accumulation of polymyxins in the kidneys.[9]

Apoptotic Signaling Pathways

Once accumulated in renal tubular cells, polymyxins induce apoptosis through multiple pathways:

  • Death Receptor Pathway: Polymyxins upregulate the expression of Fas ligand (FasL), which binds to its receptor, Fas, on the cell surface. This interaction activates caspase-8, an initiator caspase, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[9][10]

  • Mitochondrial Pathway: Polymyxins cause mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c activates caspase-9, another initiator caspase, which then activates caspase-3.[10][11]

  • Endoplasmic Reticulum (ER) Stress: Polymyxin accumulation can also lead to ER stress, which can trigger apoptosis through the activation of caspase-12.[9]

The Reduced Nephrotoxicity of this compound

The structural modifications of SPR206 are designed to reduce its interaction with megalin and subsequent accumulation in renal proximal tubular cells, thereby mitigating the downstream apoptotic events.

Preclinical Evidence: In Vitro and In Vivo Studies

Preclinical studies have consistently demonstrated the reduced nephrotoxic potential of SPR206 compared to polymyxin B.

  • In Vitro Cytotoxicity: Studies using human kidney proximal tubule epithelial cells (HK-2) have shown that SPR206 has significantly lower cytotoxicity compared to polymyxin B.[2][12]

  • In Vivo Animal Models: In rat models of polymyxin-induced nephrotoxicity, SPR206 demonstrated lower kidney exposure and a better safety profile than polymyxin B.[2]

Clinical Evidence: Phase 1 Studies

Phase 1 clinical trials have confirmed the favorable renal safety profile of SPR206 in humans.

  • A study in healthy subjects showed no evidence of nephrotoxicity even at high doses administered for 14 days.[6]

  • A subsequent study in subjects with varying degrees of renal impairment found that SPR206 was generally safe and well-tolerated, with stable serum creatinine levels observed across all cohorts.[2]

Data Presentation

Table 1: Comparative In Vitro Activity of SPR206 and Polymyxins
OrganismSPR206 MIC₅₀/₉₀ (mg/L)Colistin MIC₅₀/₉₀ (mg/L)Polymyxin B MIC₅₀/₉₀ (mg/L)Reference
Acinetobacter baumannii (colistin-susceptible)0.064/0.1250.25/0.25-[4]
A. baumannii (colistin-resistant)1/1616/256-[13]
Pseudomonas aeruginosa0.25/0.51/2-[5]
Enterobacterales0.125/0.50.5/1-[4][5]
Table 2: Preclinical In Vivo Nephrotoxicity Comparison
CompoundAnimal ModelDoseKey FindingsReference
SPR206 RatNot specifiedLower kidney exposure than polymyxin B.[2]
Polymyxin B Rat25 mg/kg/day for 2 daysSignificant increase in serum urea (311%), creatinine (700%), KIM-1 (180%), and cystatin-C (66%); 50% mortality.[14]
Polymyxin B Rat18 mg/kg/day for 5 daysSignificant elevation in serum creatinine and BUN.[15]
Table 3: Clinical Pharmacokinetics and Safety of SPR206 in Renal Impairment
Renal Function Group (eGFR)NMean AUC₀-last (h*µg/mL)Mean Plasma Clearance (L/h)Treatment-Related Adverse EventsReference
Normal (≥90 mL/min)820.45.0Mild, transient[2]
Mild Impairment (60 to <90 mL/min)828.33.5Mild, transient[2]
Moderate Impairment (30 to <60 mL/min)740.52.5Mild, transient[2]
Severe Impairment (<30 mL/min)669.11.2Mild, transient[2]
ESRD on Hemodialysis875.8 (pre-dialysis)1.3 (pre-dialysis)Mild, transient[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (HK-2 Cells)

Objective: To assess the direct cytotoxicity of polymyxins on human kidney proximal tubular cells.

Methodology:

  • Cell Culture: Human kidney 2 (HK-2) cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allowed to adhere and form a confluent monolayer over 24-48 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (SPR206, polymyxin B, colistin) and controls (vehicle, positive control like staurosporine).

  • Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[16][17]

In Vivo Rat Model of Nephrotoxicity

Objective: To evaluate the nephrotoxic potential of polymyxins in a whole-animal model.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Dosing: Animals are randomly assigned to treatment groups and receive daily subcutaneous or intravenous injections of the test compounds (SPR206, polymyxin B, colistin) or vehicle control for a specified duration (e.g., 5-7 days). Doses are selected based on preliminary dose-ranging studies to induce measurable nephrotoxicity.[15]

  • Sample Collection: Blood samples are collected at baseline and at regular intervals during the study via tail vein or saphenous vein puncture for measurement of serum creatinine and blood urea nitrogen (BUN). Urine samples may also be collected using metabolic cages for the analysis of kidney injury biomarkers (e.g., KIM-1, NGAL).

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin for histopathological examination, while the other may be snap-frozen for tissue drug concentration analysis.

  • Biomarker Analysis: Serum creatinine and BUN levels are measured using standard biochemical analyzers. Urinary and serum kidney injury biomarkers are quantified using ELISA kits.

  • Histopathological Evaluation: Formalin-fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist, blinded to the treatment groups, scores the slides for evidence of tubular injury, including necrosis, apoptosis, cast formation, and inflammation.[14]

  • Data Analysis: Statistical analysis is performed to compare the biomarker levels and histopathology scores between the treatment groups.

Visualization of Pathways and Workflows

Polymyxin_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_tubule Renal Proximal Tubule Cell cluster_death_receptor Death Receptor Pathway cluster_mitochondrial Mitochondrial Pathway Polymyxin_B Polymyxin B Megalin Megalin Receptor Polymyxin_B->Megalin Binding Endocytosis Endocytosis Megalin->Endocytosis Accumulation Intracellular Accumulation Endocytosis->Accumulation FasL FasL Upregulation Accumulation->FasL Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria Fas Fas Receptor FasL->Fas Binding Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SPR206_Reduced_Nephrotoxicity cluster_blood Bloodstream cluster_tubule Renal Proximal Tubule Cell SPR206 SPR206 Megalin Megalin Receptor SPR206->Megalin Lower Affinity Reduced_Binding Reduced Binding Megalin->Reduced_Binding Reduced_Accumulation Reduced Intracellular Accumulation Reduced_Binding->Reduced_Accumulation Reduced_Apoptosis Reduced Apoptosis Reduced_Accumulation->Reduced_Apoptosis Experimental_Workflow_Nephrotoxicity_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Culture HK-2 Cells Treatment Treat with Polymyxins Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/Resazurin) Treatment->Viability_Assay CC50 Determine CC₅₀ Viability_Assay->CC50 Biomarkers Measure SCr, BUN, KIM-1 CC50->Biomarkers Correlate Animal_Model Rat Model Dosing Administer Polymyxins Animal_Model->Dosing Sample_Collection Collect Blood/Urine Dosing->Sample_Collection Histopathology Kidney Histopathology Dosing->Histopathology Sample_Collection->Biomarkers Biomarkers->Histopathology Correlate

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria to SPR206 acetate, a novel polymyxin analogue. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction

SPR206 is a next-generation polymyxin derivative engineered to exhibit potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales (CRE), while demonstrating an improved safety profile compared to older polymyxins. Accurate and standardized in vitro susceptibility testing is crucial for its continued development and for establishing its potential role in treating serious infections. The primary method for determining the susceptibility of bacteria to SPR206 is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the in vitro activity of SPR206 against a range of clinically significant Gram-negative pathogens. MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.

Table 1: In Vitro Activity of SPR206 against Enterobacterales

Organism SubsetRegionMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Non-Morganellaceae EnterobacteralesUS, Europe, Israel, Turkey0.060.25
Carbapenem-resistant EnterobacteralesUS and Western Europe0.060.5
Carbapenem-resistant EnterobacteralesEastern Europe0.564
NDM-producing Enterobacteriaceae (colistin-susceptible)China0.1250.25
KPC-2-producing Enterobacteriaceae (colistin-susceptible)China0.1250.5

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: In Vitro Activity of SPR206 against Pseudomonas aeruginosa

Organism SubsetMIC₅₀ (mg/L)MIC₉₀ (mg/L)
All P. aeruginosa0.250.25-0.5
Multidrug-resistant (MDR) P. aeruginosa0.250.5
Extensively drug-resistant (XDR) P. aeruginosa0.250.5

Data compiled from multiple sources.[1][2][3][4][5]

Table 3: In Vitro Activity of SPR206 against Acinetobacter species

Organism SubsetMIC₅₀ (mg/L)MIC₉₀ (mg/L)
All Acinetobacter spp.0.120.5
Multidrug-resistant (MDR) Acinetobacter spp.0.122
Extensively drug-resistant (XDR) Acinetobacter spp.0.128
OXA-producing A. baumannii (colistin-susceptible)0.0640.125

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the CLSI guidelines for broth microdilution testing of aerobic bacteria.

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable concentration for the desired dilution series) in DMSO. b. Ensure complete dissolution. The stock solution can be stored at -20°C or lower for several months. For higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period may aid dissolution.[8]

3. Inoculum Preparation a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Preparation of Microtiter Plates a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 128 µg/mL). b. The final volume in each well should be 100 µL after addition of the inoculum. c. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

5. Inoculation and Incubation a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plates to prevent evaporation. c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation of Results a. Following incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. The MICs for the QC strains should fall within their acceptable ranges.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading stock Prepare SPR206 Stock Solution (DMSO) dilution Serial Dilution of SPR206 in 96-well Plate with CAMHB stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation & Inoculation cluster_incubation Incubation & Reading stock Prepare SPR206 Stock Solution add_drug Add SPR206 to Agar for Serial Concentrations stock->add_drug agar Prepare Molten Mueller-Hinton Agar agar->add_drug inoculum Prepare Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot-Inoculate Plates with Bacterial Suspension inoculum->spot_inoculate pour_plates Pour Agar Plates add_drug->pour_plates pour_plates->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

References

Application Notes and Protocols for Broth Microdilution MIC Determination of SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR206 is a next-generation polymyxin analog designed for enhanced safety and efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] It functions by interacting with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane disruption and subsequent cell death.[1][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating its in vitro potency, monitoring for resistance development, and guiding preclinical and clinical development. The broth microdilution method is the gold standard for quantitative MIC determination and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

These application notes provide a detailed protocol for determining the MIC of SPR206 acetate using the broth microdilution method, intended for use by researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens
OrganismNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Acinetobacter baumannii30116≤0.06 - 32
Acinetobacter spp.-0.122-
Escherichia coli-0.125--
Klebsiella pneumoniae-0.125--
Pseudomonas aeruginosa-0.250.25-0.5≤0.015 - >8
Carbapenem-Resistant Enterobacterales (US & W. Europe)-0.060.5-
Carbapenem-Resistant Enterobacterales (E. Europe)-0.564-

Data compiled from multiple studies.[1][6][7][8][9]

Table 2: Quality Control (QC) Ranges for Reference Strains
Quality Control StrainAntimicrobial AgentAcceptable MIC Range (mg/L)
Escherichia coli ATCC 25922This compoundTo be determined by individual laboratory validation
Escherichia coli ATCC 25922Colistin0.25 - 2
Pseudomonas aeruginosa ATCC 27853This compoundTo be determined by individual laboratory validation
Pseudomonas aeruginosa ATCC 27853Colistin0.5 - 4

QC ranges for colistin are provided as a reference.[10] Laboratories should establish their own QC ranges for this compound based on CLSI guidelines.

Experimental Protocols

Materials
  • This compound powder

  • Sterile, round-bottom 96-well microtiter plates[11]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12][13][14][15]

  • Sterile deionized water

  • Sterile 1.5 mL polypropylene tubes

  • Calibrated single- and multi-channel pipettes

  • Sterile pipette tips

  • Bacterial culture isolates

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[6][10][16][17]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)[13][14]

  • Plate reader (optional)

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare Mueller-Hinton Broth according to the manufacturer's instructions.[13] Adjust the final concentrations of divalent cations to contain 20 to 25 mg/L of calcium and 10 to 12.5 mg/L of magnesium.[12][15] Sterilize by autoclaving.[13]

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1280 mg/L).

  • Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.

  • Prepare fresh on the day of the experiment or store in small aliquots at -70°C for future use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[18] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution of this compound:

    • Add 100 µL of the prepared this compound working solution to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13][14]

Reading and Interpreting Results

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[18][19] Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_broth Dispense Broth into 96-well Plate prep_media->add_broth serial_dilution Perform 2-fold Serial Dilution of SPR206 prep_drug->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for this compound MIC Determination.

SPR206_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Cell Envelope outer_membrane Outer Membrane (with Lipopolysaccharide - LPS) periplasm Periplasmic Space inner_membrane Inner (Cytoplasmic) Membrane cell_death Inner Membrane Disruption & Cell Death inner_membrane->cell_death spr206 This compound interaction Initial Electrostatic Interaction with Lipid A of LPS spr206->interaction interaction->outer_membrane Targets disruption Displacement of Divalent Cations (Ca²⁺, Mg²⁺) interaction->disruption permeabilization Outer Membrane Permeabilization disruption->permeabilization permeabilization->inner_membrane Leads to

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR206 is a next-generation polymyxin analog demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa.[1][2] Its mechanism of action involves interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death. Time-kill kinetics assays are crucial in vitro studies that provide insights into the pharmacodynamic properties of an antimicrobial agent, detailing the rate and extent of its bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for performing a time-kill kinetics assay for SPR206 acetate, based on established methodologies and findings from relevant studies.

Data Presentation

The following table summarizes representative data from a time-kill kinetics assay of this compound against a susceptible Gram-negative bacterial strain. The data illustrates the reduction in bacterial viability (log10 CFU/mL) over a 24-hour period at various multiples of the Minimum Inhibitory Concentration (MIC).

Time (hours)Growth Control (log10 CFU/mL)SPR206 at 0.5x MIC (log10 CFU/mL)SPR206 at 1x MIC (log10 CFU/mL)SPR206 at 2x MIC (log10 CFU/mL)SPR206 at 4x MIC (log10 CFU/mL)
0 5.75.75.75.75.7
2 6.55.24.53.83.1
4 7.84.83.93.1<2.0
8 8.94.53.2<2.0<2.0
24 9.24.63.5<2.0<2.0

Note: This table is a representative example based on typical outcomes of time-kill assays for polymyxin-class antibiotics and is intended for illustrative purposes. Actual results may vary depending on the bacterial strain, experimental conditions, and the specific MIC of SPR206 for that strain. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocol

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guideline M26-A for determining the bactericidal activity of antimicrobial agents.[3][4]

1. Materials

  • This compound powder

  • Susceptible Gram-negative bacterial strain (e.g., Acinetobacter baumannii ATCC 19606, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Sterile culture tubes and flasks

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spiral plater or materials for manual serial dilutions and plating

  • Colony counter

2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of this compound for the test organism must be determined using a standardized broth microdilution method as described by CLSI.

3. Experimental Procedure

3.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C with shaking until it reaches the logarithmic phase of growth (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes. The exact starting concentration should be confirmed by plating a sample from the growth control tube at time zero.

3.2. Preparation of this compound Concentrations

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of at least 10x the highest concentration to be tested.

  • Prepare serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.

3.3. Time-Kill Assay

  • Dispense the appropriate volume of the prepared this compound solutions and the bacterial inoculum into sterile culture tubes. The final volume in each tube should be consistent (e.g., 10 mL).

  • Immediately after inoculation (time zero), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[5]

  • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS to obtain a countable number of colonies.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

4. Data Analysis and Interpretation

  • Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum at a specific time point.

  • Bacteriostatic activity is generally characterized by a <3-log10 reduction in CFU/mL from the initial inoculum and maintenance of the bacterial population at or near the starting density.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the time-kill kinetics assay.

Time_Kill_Assay_Workflow Time-Kill Kinetics Assay Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) E Inoculate Test Tubes A->E B Determine MIC of SPR206 C Prepare SPR206 Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->C C->E D Prepare Growth Control (No Antibiotic) D->E F Incubate at 35°C E->F G Sample at Time Points (0, 2, 4, 8, 24h) F->G H Perform Serial Dilutions G->H I Plate Dilutions on Agar H->I J Incubate Plates (18-24h) I->J K Count Colonies (CFU) J->K L Calculate log10 CFU/mL K->L M Plot Time-Kill Curves L->M

Caption: Experimental workflow for the time-kill kinetics assay of this compound.

References

Efficacy of SPR206 Acetate in a Neutropenic Mouse Thigh Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the efficacy of SPR206 acetate, a novel polymyxin analog, in the neutropenic mouse thigh infection model. It is intended to serve as a practical guide for researchers and drug development professionals investigating new antimicrobial agents for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. The protocols and data presented are synthesized from published preclinical studies.

Introduction

The neutropenic mouse thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[1][2][3] This model is particularly valuable for assessing the efficacy of new antibiotics against clinically relevant pathogens in an immunocompromised host, mimicking infections in susceptible patient populations.[1][2] SPR206 is a next-generation polymyxin designed for improved safety and potent activity against MDR Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and various Enterobacterales.[4][5][6][7][8][9][10][11] In vitro and in vivo studies have demonstrated its potential as a promising therapeutic candidate.[4][7][8][9][11][12]

Data Presentation

The following tables summarize the in vivo efficacy of this compound in the neutropenic mouse thigh infection model against key Gram-negative pathogens.

Table 1: Efficacy of SPR206 Against Acinetobacter baumannii in the Neutropenic Mouse Thigh Infection Model

Bacterial StrainTreatment GroupDose (mg/kg)Dosing RegimenChange in Bacterial Burden (log₁₀ CFU/g or CFU/thigh)Reference
A. baumannii NCTC 13301SPR2060.125i.v., q4h+2.68[13]
0.5i.v., q4h-[13]
1i.v., q4h-[13]
4i.v., q4h-[13]
Polymyxin B0.125i.v., q4h+2.77[13]
0.5i.v., q4h-[13]
1i.v., q4h-[13]
4i.v., q4h-[13]
A. baumannii NCTC13301SPR206--Reduced burden by 3.4 and 4.3 log₁₀ CFU/g[5]

Table 2: Efficacy of SPR206 Against Pseudomonas aeruginosa in the Neutropenic Mouse Thigh Infection Model

Bacterial StrainTreatment GroupDose (mg/kg)Dosing RegimenChange in Bacterial Burden (log₁₀ CFU/g or CFU/thigh)Reference
P. aeruginosa 14 (Pa14)SPR206--Reduced burden[5]

Table 3: Pharmacodynamic Profile of SPR206 (EVER206) in the Murine Thigh Infection Model [6]

Bacterial SpeciesNumber of StrainsfAUC/MIC for Stasis (mean [range])fAUC/MIC for 1-log₁₀ kill (mean [range])
P. aeruginosa1088.13 [50.33 to 129.74]-
E. coli9112.84 [19.19 to 279.38]-

Experimental Protocols

The following are detailed methodologies for conducting efficacy studies of this compound in a neutropenic mouse thigh infection model, based on established protocols.[1][14][15][16]

Animal Model and Neutropenia Induction
  • Animal Strain: Female ICR (CD-1) mice, 5-6 weeks old.[1][13]

  • Acclimation: Animals should be acclimated for a minimum of 3 days prior to the start of the experiment.

  • Neutropenia Induction:

    • Administer cyclophosphamide intraperitoneally (i.p.).

    • A common regimen is a two-dose schedule: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[1][13][15][16]

    • Alternatively, a regimen of 200 mg/kg on day -4 and day -1 can be used.[14]

Bacterial Strain Preparation
  • Bacterial Strains: Clinically relevant, multidrug-resistant strains of A. baumannii or P. aeruginosa are typically used.

  • Inoculum Preparation:

    • Streak the bacterial isolate onto an appropriate agar plate (e.g., Trypticase Soy Agar with 5% sheep's blood) and incubate overnight at 37°C.[1]

    • Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion broth) and incubate to mid-logarithmic phase.[14]

    • Wash the bacterial cells by centrifugation and resuspend in sterile phosphate-buffered saline (PBS).

    • Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ CFU/mL) based on optical density and confirm by plating serial dilutions.[1][14]

Thigh Infection
  • Inoculation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the right thigh of each mouse.[1][14][15]

Drug Administration
  • Treatment Initiation: Begin treatment at a specified time post-infection, typically 2 hours.[1][15]

  • Drug Formulation: Dissolve this compound and any comparator agents (e.g., polymyxin B, vehicle control) in a suitable sterile vehicle.

  • Administration: Administer the treatment via the desired route (e.g., subcutaneous or intravenous injection) and at the specified dosing interval (e.g., every 4 or 8 hours).[5][13]

Efficacy Assessment
  • Endpoint: The primary endpoint is typically the bacterial burden in the infected thigh at 24 hours post-infection.[1][14][15]

  • Procedure:

    • Euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[14][15]

    • Aseptically remove the infected thigh and weigh it.[1][14]

    • Homogenize the thigh tissue in a known volume of sterile PBS.[1][14]

    • Prepare serial ten-fold dilutions of the thigh homogenate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates in duplicate or triplicate.[1][14]

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the bacterial load, expressed as log₁₀ CFU/g of tissue or log₁₀ CFU/thigh.[14]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase animal_prep Animal Acclimation & Neutropenia Induction (Cyclophosphamide) infection Intramuscular Thigh Infection animal_prep->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection treatment This compound Administration infection->treatment euthanasia Euthanasia (24h post-infection) treatment->euthanasia dissection Thigh Dissection & Homogenization euthanasia->dissection plating Serial Dilution & Plating dissection->plating analysis Colony Counting & Data Analysis (CFU/g) plating->analysis

Caption: Workflow for the neutropenic mouse thigh infection model.

Mechanism of Action of Polymyxins

G cluster_membrane Gram-Negative Bacterial Cell Envelope outer_membrane Outer Membrane (Lipopolysaccharide - LPS) cytoplasmic_membrane Cytoplasmic Membrane outer_membrane->cytoplasmic_membrane Translocation disruption Membrane Disruption cytoplasmic_membrane->disruption spr206 SPR206 spr206->outer_membrane Initial interaction with Lipid A of LPS death Bacterial Cell Death disruption->death

Caption: Simplified mechanism of action for polymyxins like SPR206.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of SPR206 Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR206, a novel polymyxin B analog, was developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. A critical component of its preclinical evaluation involved comprehensive pharmacokinetic (PK) studies in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies were essential for dose selection and for predicting human pharmacokinetics. Although the development of SPR206 was discontinued in early 2025, the methodologies and findings from its preclinical assessment remain a valuable reference for the development of similar antibiotic candidates.[1] This document provides a detailed overview of the pharmacokinetic analysis of SPR206 acetate in key animal models, including mice, rats, and non-human primates, based on available preclinical data.

Data Presentation: Pharmacokinetic Parameters of SPR206 in Animal Models

The following tables summarize the known quantitative pharmacokinetic data for SPR206 in various animal models. It is important to note that detailed datasets from these preclinical studies are not extensively published.

Table 1: SPR206 Pharmacokinetic Parameters in Mice

ParameterDose and RouteValueSpecies/StrainSource
Kidney Exposure17.2 mg/kg, single subcutaneousData on specific concentration not publicly available, but noted to be lower than polymyxin B.CD-1 Mice[2]
Efficacy Endpoint20 mg/kgReduction in bacterial burden (log10 CFU/g) of -4.6Mice[3]

Table 2: SPR206 Pharmacokinetic Parameters in Rats and Monkeys

ParameterRoute of AdministrationObservationSpeciesSource
AccumulationRepeat Dosing (IV)No apparent accumulationRats, Monkeys[3]
MetabolismIn vitro and In vivoMinimalN/A[3]
Protein BindingN/A<21% (across species, including human)N/A[3]

Experimental Protocols

Animal Models and Husbandry
  • Species: Male CD-1 mice, rats (strain not specified), and non-human primates (species not specified) were utilized in preclinical studies.[2][3]

  • Housing: Animals were housed in accordance with the Animals (Scientific Procedures) Act (1986) Amendment Regulations 2012 and with UK Home Office Guidance.[2] All in vivo experiments were performed with local ethical committee clearance.

  • Health Status: Animals were confirmed to be healthy before the commencement of the studies. For infection models, specific pathogen-free animals were used.

Drug Formulation and Administration
  • Formulation: this compound was formulated in a suitable vehicle for intravenous (IV) or subcutaneous (SC) administration. The exact vehicle composition is not publicly detailed.

  • Administration:

    • Mice: For kidney exposure studies, a single subcutaneous administration of 17.2 mg/kg was performed.[2] In efficacy studies, dosing was administered subcutaneously at specified intervals.[2]

    • Rats and Monkeys: Intravenous administration was used in repeat-dose toxicology and pharmacokinetic studies.[3]

Sample Collection
  • Blood Sampling:

    • Blood samples were collected at predetermined time points post-dose via appropriate methods for the species (e.g., tail vein, saphenous vein, or terminal cardiac puncture for mice; venous catheters for larger animals).

    • Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Plasma was separated by centrifugation and stored frozen at -80°C until analysis.

  • Tissue Sampling (Kidney):

    • In mouse kidney exposure studies, animals were euthanized at 4 hours post-dose.[2]

    • Kidneys were collected, weighed, and immediately frozen at -80°C.[2]

Bioanalytical Method: SPR206 Quantification by LC-MS/MS

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay was the standard method for the quantification of SPR206 in biological matrices.

  • Sample Preparation (Kidney Tissue):

    • Thaw frozen kidneys to room temperature.[2]

    • Homogenize the tissue in a 9:1 aqueous 0.15% TFA:MeOH solution (2 mL/g of tissue) using ZrO2 beads.[2]

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS System: While the specific instrumentation is not detailed in the provided search results, a typical system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Method Validation: The bioanalytical method was validated to ensure accuracy, precision, linearity, and specificity for the quantification of SPR206.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (Mouse, Rat, Monkey) dose_prep This compound Formulation dosing Drug Administration (IV or SC) dose_prep->dosing sampling Sample Collection (Blood, Tissues) dosing->sampling sample_prep Sample Preparation (e.g., Homogenization) sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (NCA) lcms->pk_analysis results PK Parameter Determination (Cmax, AUC, etc.) pk_analysis->results

Experimental workflow for pharmacokinetic analysis.

logical_relationship cluster_inputs Experimental Inputs cluster_parameters Primary PK Parameters cluster_derived Derived PK Parameters dose Administered Dose auc AUC (Area Under the Curve) dose->auc conc_time Concentration vs. Time Data cmax Cmax (Peak Concentration) conc_time->cmax tmax Tmax (Time to Peak) conc_time->tmax conc_time->auc cl Clearance (CL) auc->cl vd Volume of Distribution (Vd) cl->vd half_life Half-life (t½) cl->half_life vd->half_life

Relationship of key pharmacokinetic parameters.

References

Application Notes and Protocols: In Vitro Combinations of SPR206 Acetate with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro synergistic activity of SPR206 acetate, a novel polymyxin analogue, when used in combination with other antibiotics against challenging Gram-negative pathogens. Detailed protocols for checkerboard and time-kill assays are included to facilitate the replication and further investigation of these synergistic interactions.

Introduction

This compound is a next-generation polymyxin designed to offer a safer alternative to older polymyxins like colistin, with potent activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Combining this compound with other antibiotic classes, such as β-lactams and tetracyclines, has shown promise in enhancing antibacterial efficacy and overcoming resistance. This document outlines the current understanding of these in vitro interactions and provides standardized methods for their evaluation.

The primary mechanism of synergy for polymyxins in combination with other antibiotics is attributed to their ability to disrupt the outer membrane of Gram-negative bacteria.[3][4] By binding to the lipid A component of lipopolysaccharides (LPS), polymyxins increase the permeability of the outer membrane, thereby facilitating the entry of other antibiotics to their respective cellular targets.[1][3][4]

Quantitative Data Summary

The following tables summarize the in vitro synergistic and bactericidal activities of this compound in combination with various antibiotics against key Gram-negative pathogens.

Table 1: Time-Kill Assay Results for this compound Combinations against Acinetobacter baumannii

CombinationTest Isolate(s)Concentration(s)Time Point (h)Average Log10 CFU/mL Reduction vs Most Active Single AgentOutcome
SPR206 + MinocyclineColistin-resistant and CRAB isolates0.5 x MIC24~1Synergistic
SPR206 + MeropenemColistin-resistant and CRAB isolates0.5 x MIC24~1Synergistic

CRAB: Carbapenem-resistant Acinetobacter baumannii Data extracted from graphical representations in Abdul-Mutakabbir et al. (2024).

Table 2: Time-Kill Assay Results for this compound Combinations against Pseudomonas aeruginosa

CombinationTest Isolate(s)Concentration(s)Time Point (h)Outcome
SPR206 + Aztreonam (AZT)MDR P. aeruginosa1 x MIC24Bactericidal
SPR206 + Ceftazidime/Avibactam (CAZ/AVI) + AZTMDR P. aeruginosa0.5x and 1x MIC24Synergistic

MDR: Multidrug-resistant Data from Abdul-Mutakabbir et al. (2020).

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

  • This compound

  • Partner antibiotic(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)

  • Sterile V-shaped reservoir or Petri dish

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration at least 10-fold higher than the expected Minimum Inhibitory Concentration (MIC).

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of this compound to be tested (typically 4x MIC) to the wells in rows A-G.

    • Perform serial two-fold dilutions of this compound across the plate from column 1 to 10.

    • In the first row, add 50 µL of the highest concentration of the partner antibiotic to be tested to the wells in columns 1-11.

    • Perform serial two-fold dilutions of the partner antibiotic down the plate from row A to G.

    • Column 11 will contain dilutions of the partner antibiotic alone, and row H will contain dilutions of this compound alone to determine their individual MICs. Well H12 serves as the growth control (no antibiotic).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate FICI:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 2: Time-Kill Synergy Assay

This dynamic assay evaluates the rate of bacterial killing by an antibiotic combination over time.

Materials:

  • This compound

  • Partner antibiotic(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Apparatus for serial dilutions and colony counting (e.g., spiral plater, manual plating)

  • Appropriate agar plates

Procedure:

  • Prepare Inoculum: Prepare a mid-logarithmic phase bacterial culture in CAMHB. Dilute to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh CAMHB.

  • Antibiotic Addition: Add this compound and the partner antibiotic to the flasks, alone and in combination, at predetermined concentrations (e.g., 0.5x, 1x, or 2x MIC). Include a growth control flask without any antibiotic.

  • Incubation: Incubate the flasks at 37°C with constant agitation (e.g., 200 rpm).

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto appropriate agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic regimen.

  • Interpretation:

    • Synergy: A ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity: A ≥3 log10 reduction in CFU/mL from the initial inoculum.

    • Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A >2 log10 increase in CFU/mL between the combination and the most active single agent.

Visualizations

Synergy_Mechanism cluster_0 Gram-Negative Bacterium OM Outer Membrane Lipopolysaccharide (LPS) IM Inner Membrane Cytoplasm Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) SPR206 SPR206 Acetate SPR206->OM Binds to LPS, increases permeability AntibioticB Partner Antibiotic AntibioticB->OM Enhanced Uptake

Caption: Mechanism of this compound Synergy.

Checkerboard_Workflow start Start prep_abx Prepare Antibiotic Stock Solutions start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-well Plate with Serial Dilutions prep_abx->setup_plate inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Checkerboard Assay Workflow.

Time_Kill_Workflow start Start prep_culture Prepare Mid-Log Phase Bacterial Culture start->prep_culture setup_flasks Set up Flasks with Antibiotics (Alone & Combined) prep_culture->setup_flasks incubate Incubate with Agitation (37°C) setup_flasks->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling plate Serial Dilute and Plate sampling->plate count Incubate Plates and Count Colonies (CFU/mL) plate->count plot Plot Log10 CFU/mL vs. Time count->plot interpret Interpret Results (Synergy, Bactericidal, etc.) plot->interpret end End interpret->end

Caption: Time-Kill Assay Workflow.

References

Application Notes and Protocols: SPR206 Acetate for Ventilator-Associated Pneumonia in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical efficacy of SPR206 acetate in murine models of lung infection, relevant to the study of ventilator-associated pneumonia (VAP). Detailed protocols for replicating these studies are also provided, based on publicly available information and established methodologies. While Spero Therapeutics has discontinued the development of SPR206, the preclinical data and methodologies remain valuable for researchers in the field of antibiotic development.[1]

Introduction

SPR206 is a next-generation polymyxin analogue designed for intravenous administration to treat multidrug-resistant (MDR) Gram-negative infections.[2][3] Its mechanism of action involves direct interaction with the bacterial outer membrane.[4] Preclinical studies demonstrated potent broad-spectrum activity against key pathogens associated with hospital-acquired and ventilator-associated pneumonia (HABP/VABP), including Pseudomonas aeruginosa and Acinetobacter baumannii.[4][5] In murine lung infection models, SPR206 has shown efficacy equal to or greater than that of polymyxin B in reducing bacterial burden.[6][7]

Data Presentation

In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. SPR206 has demonstrated low MIC values against common VAP pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of SPR206

OrganismStrainSPR206 MIC (mg/L)Polymyxin B MIC (mg/L)Reference
Pseudomonas aeruginosaPa140.1250.125[6]
Acinetobacter baumanniiNCTC 13301 (OXA-23+)0.1250.25[6]
In Vivo Efficacy in Murine Lung Infection Models

The following tables summarize the efficacy of SPR206 in reducing bacterial load in the lungs of neutropenic mice, a model that mimics the immunocompromised state of many patients with VAP.

Table 2: Efficacy of SPR206 against Acinetobacter baumannii (NCTC 13301) in a Murine Lung Infection Model

Treatment GroupDose (mg/kg)Dosing RegimenAdministration RouteMean Bacterial Burden Reduction (log₁₀ CFU/mL) vs. 2h ControlReference
SPR20620q4hSubcutaneous (SC)4.6[6]
Polymyxin B20q4hSubcutaneous (SC)2.8[6]

Table 3: Efficacy of SPR206 against Pseudomonas aeruginosa (Pa14) in a Murine Lung Infection Model

Treatment GroupDose (mg/kg)Dosing RegimenAdministration RouteMean Bacterial Burden Reduction (log₁₀ CFU/mL) vs. 2h ControlReference
SPR20630q8hSubcutaneous (SC)3.6[6]
Polymyxin B25q8hSubcutaneous (SC)1.5[6]

Experimental Protocols

The following are representative protocols for establishing a murine model of bacterial pneumonia to evaluate the efficacy of therapeutics like SPR206. These are based on published methodologies and the details provided in Spero Therapeutics' preclinical study abstracts.

Protocol 1: Murine Model of Neutropenic Lung Infection

This protocol describes the induction of neutropenia and subsequent lung infection, which is a common model for VAP.

1. Materials:

  • This compound

  • Cyclophosphamide

  • Sterile saline (0.9% NaCl)

  • Bacterial strain (P. aeruginosa or A. baumannii)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • CD-1 mice (or similar strain)

  • Pipettes and sterile tips

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS)

2. Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to mice at 150 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide at 100 mg/kg one day prior to infection to induce a neutropenic state.

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strain overnight in TSB.

    • Subculture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA.

  • Intratracheal/Intranasal Inoculation:

    • Anesthetize the mice using a preferred and approved method.

    • For oropharyngeal aspiration, suspend the anesthetized mouse by its incisors on a string.[8]

    • Gently pull the tongue to the side and instill 50 µL of the bacterial suspension into the oropharynx, allowing for reflexive aspiration.[8]

    • Alternatively, for intratracheal administration, a small incision can be made to expose the trachea for direct injection of the inoculum.

    • Monitor the animals until they have fully recovered from anesthesia.

  • Drug Administration:

    • Prepare this compound for administration. While the exact vehicle used in the Spero studies is not specified, a common method is to dissolve the compound in sterile saline.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer SPR206 via the desired route (subcutaneous or intravenous) at the specified dose and frequency (e.g., 20 mg/kg, q4h).[6]

  • Assessment of Bacterial Burden:

    • At the end of the treatment period (e.g., 16 or 24 hours), euthanize the mice.[6]

    • Aseptically remove the lungs.

    • Weigh the lung tissue and place it in a known volume of sterile PBS.[9]

    • Homogenize the lung tissue using a mechanical homogenizer.[8][9]

    • Perform serial dilutions of the lung homogenate in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preclinical evaluation of SPR206 in a murine lung infection model.

G cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Lung Infection (Intratracheal/Intranasal) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum (P. aeruginosa or A. baumannii) Inoculum->Infection Treatment Administer this compound (SC or IV, varied doses) Infection->Treatment Control Administer Vehicle/Comparator (e.g., Polymyxin B) Infection->Control Euthanasia Euthanize Mice (16-24h post-treatment) Treatment->Euthanasia Control->Euthanasia Harvest Harvest & Homogenize Lungs Euthanasia->Harvest Plating Serial Dilution & Plating Harvest->Plating Analysis Calculate Bacterial Burden (log10 CFU/g lung) Plating->Analysis

Workflow for preclinical efficacy testing of SPR206.
Mechanism of Action

SPR206, like other polymyxins, has a direct mechanism of action that does not involve a complex signaling pathway. It disrupts the bacterial membrane.

G SPR206 This compound LPS Lipopolysaccharide (LPS) on Outer Membrane SPR206->LPS Binds to Membrane Outer Membrane Disruption LPS->Membrane Leads to Death Bacterial Cell Death Membrane->Death Results in

Direct membrane disruption mechanism of SPR206.

References

Application Notes and Protocols for SPR206 Acetate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SPR206 is a next-generation polymyxin antibiotic currently in clinical development for the treatment of multi-drug resistant (MDR) Gram-negative bacterial infections.[1][2][3] As an investigational agent, there are currently no established clinical breakpoints from the Clinical and Laboratory Standards Institute (CLSI). However, in vitro susceptibility testing is a critical component of preclinical and clinical research to evaluate the potency and spectrum of activity of SPR206. These application notes provide a summary of the available data and detailed protocols for determining the minimum inhibitory concentration (MIC) of SPR206 acetate, based on methodologies described in published research that adhere to CLSI standards.

Mechanism of Action

SPR206 is a polymyxin analogue designed to have a better safety profile, particularly with reduced nephrotoxicity, compared to older polymyxins like colistin and polymyxin B.[4][5] Its mechanism of action involves a direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] This interaction disrupts the integrity of the outer membrane, leading to increased permeability and ultimately bacterial cell death.

A simplified representation of the proposed mechanism of action is provided below.

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A component) Disruption Outer Membrane Disruption LPS->Disruption SPR206 This compound SPR206->LPS Electrostatic Interaction Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of action of SPR206 against Gram-negative bacteria.

Data Presentation: In Vitro Activity of SPR206

The following tables summarize the in vitro activity of SPR206 against a range of Gram-negative pathogens as reported in published studies. These studies utilized the broth microdilution method following CLSI guidelines.

Table 1: In Vitro Activity of SPR206 Against Key Gram-Negative Pathogens

OrganismNumber of IsolatesSPR206 MIC50 (mg/L)SPR206 MIC90 (mg/L)
Acinetobacter spp.-0.122
Acinetobacter spp. (MDR)-0.122
Acinetobacter spp. (XDR)-0.128
Pseudomonas aeruginosa-0.250.25-0.5
P. aeruginosa (MDR/XDR)-≤2 (99.8-100% inhibited)-
Enterobacterales (non-Morganellaceae)5,1790.060.25
Carbapenem-resistant Enterobacterales (US & W. Europe)-0.060.5
Carbapenem-resistant Enterobacterales (E. Europe)-0.564

Data compiled from multiple sources.[6][7] MDR: Multi-drug resistant; XDR: Extensively drug-resistant.

Table 2: Comparative Activity of SPR206 and Colistin Against Acinetobacter baumannii

CompoundNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
SPR20630≤0.06 - 32--
Colistin30-4x higher than SPR206-

A four-fold lower MIC50 was observed for SPR206 compared to colistin.[8]

Experimental Protocols

The following protocol for broth microdilution (BMD) susceptibility testing of this compound is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Materials

  • This compound (analytical grade powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile diluents (e.g., water, DMSO, depending on SPR206 solubility)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Protocol: Broth Microdilution (BMD) for SPR206 MIC Determination

  • Preparation of SPR206 Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Reconstitute in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1280 mg/L). Note: The acetate salt form should be accounted for to obtain the desired concentration of the active moiety.

    • Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Perform serial two-fold dilutions of the SPR206 stock solution across the plate to achieve the desired final concentration range (e.g., 0.06 to 64 mg/L).

    • The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of SPR206 that completely inhibits visible growth of the organism.

    • Examine the plates against a dark, non-reflective background. A reading aid such as a magnifying mirror can be used.

Workflow for SPR206 Susceptibility Testing

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock Prepare SPR206 Stock Solution Plates Prepare Serial Dilutions in 96-well Plates Stock->Plates Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacterial Suspension Inoculum->Inoculate Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read QC Verify Quality Control Strain Results Read->QC

Caption: Experimental workflow for SPR206 MIC determination by broth microdilution.

Quality Control

As SPR206 is an investigational compound, official CLSI QC ranges have not been established. It is recommended that researchers establish internal, reproducible QC ranges using standard reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853. Testing of these strains should be performed with each batch of MIC testing to ensure the validity of the results.

Important Considerations

  • Investigational Status: SPR206 is not yet approved for clinical use, and there are no CLSI- or FDA-recognized breakpoints for result interpretation. The MIC values obtained should be used for research purposes only.

  • Polymyxin Testing Conditions: Susceptibility testing of polymyxins can be affected by factors such as the plasticware used and the concentration of divalent cations in the media. It is crucial to use cation-adjusted Mueller-Hinton broth as specified by CLSI.

  • Combination Testing: Research has also explored SPR206 in combination with other antibiotics.[8] For such studies, checkerboard or time-kill assays may be employed, following established methodologies.

These application notes are intended to provide a framework for the in vitro evaluation of this compound. Researchers should always refer to the latest versions of relevant CLSI documents (M07, M100) for comprehensive guidance on antimicrobial susceptibility testing methodologies.

References

Troubleshooting & Optimization

SPR206 Acetate Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with SPR206 acetate in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of at least 100 mg/mL in DMSO.[1][2]

Q2: I've observed precipitation in my this compound solution. What should I do?

A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2][3] It is recommended to warm the solution to 37°C or use an ultrasonic bath for a short period.[4]

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C and can be kept for up to three years.[3][5] For stock solutions, it is best to prepare them fresh for each experiment.[5] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[5]

Q4: Can I prepare aqueous solutions of this compound for my experiments?

A4: Direct dissolution of this compound in purely aqueous buffers may be challenging. For in vivo studies, specific formulations using co-solvents are recommended to achieve the desired concentration.[2]

Q5: What are some common co-solvent systems for in vivo formulations of this compound?

A5: Several co-solvent systems have been reported to yield clear solutions of this compound at concentrations of at least 2.5 mg/mL.[2] These include formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and SBE-β-CD in saline.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy solution or visible particles after adding this compound to the solvent. Incomplete dissolution.Gently warm the solution to 37°C. Use a sonicator or vortex mixer to agitate the solution.[2][4]
Precipitate forms after cooling a previously clear solution. The compound is falling out of solution at a lower temperature.Re-warm the solution to 37°C before use. Prepare fresh solutions for each experiment to avoid issues related to stability in solution.[4][5]
Difficulty dissolving this compound in aqueous buffers. Low aqueous solubility of the compound.Use a co-solvent system. First, dissolve the this compound in a small amount of DMSO to create a concentrated stock, then slowly add the aqueous buffer or vehicle to the stock solution while vortexing.
Phase separation is observed in the final formulation. Immiscibility of the solvent components.Ensure all components of the co-solvent system are thoroughly mixed. Prepare the formulation by adding each solvent one by one with mixing in between.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.[5]

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If any particulates remain, place the tube in an ultrasonic bath for 5-10 minutes or gently warm to 37°C until the solution is clear.

  • For storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[5]

Protocol 2: Preparation of a 2.5 mg/mL this compound Formulation for In Vivo Studies (Co-solvent System 1)

Materials:

  • 100 mg/mL this compound in DMSO stock solution

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure: This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • In a sterile conical tube, add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Visually inspect the solution for clarity. If any precipitation occurs, gentle warming or sonication may be used.[2] This formulation should yield a clear solution with a concentration of ≥ 2.5 mg/mL.[2]

Protocol 3: Preparation of a 2.5 mg/mL this compound Formulation for In Vivo Studies (Co-solvent System 2)

Materials:

  • 100 mg/mL this compound in DMSO stock solution

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

  • Sterile conical tubes

  • Vortex mixer

Procedure: This protocol is for a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • In a sterile conical tube, add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.

  • Vortex the mixture thoroughly until a clear, homogeneous solution is formed.

  • This should result in a clear solution with a concentration of ≥ 2.5 mg/mL.[2]

Visual Guides

experimental_workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve stock_sol Clear Stock Solution (≥ 100 mg/mL) dissolve->stock_sol start_invivo Start with DMSO Stock add_cosolvents Add Co-solvents Sequentially with Mixing (e.g., PEG300, Tween-80) start_invivo->add_cosolvents add_saline Add Saline add_cosolvents->add_saline final_sol Clear In Vivo Formulation (≥ 2.5 mg/mL) add_saline->final_sol

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting this compound Solubility Issues start Start: Dissolving this compound check_clear Is the solution clear? start->check_clear incomplete_dissolution Issue: Incomplete Dissolution check_clear->incomplete_dissolution No success Success: Solution Ready for Use check_clear->success Yes action_dissolve Action: Warm to 37°C / Sonicate / Vortex incomplete_dissolution->action_dissolve recheck_clear Is the solution clear now? action_dissolve->recheck_clear recheck_clear->success Yes fail Issue Persists: Consider Reformulation (e.g., different co-solvents) recheck_clear->fail No

Caption: Logical workflow for troubleshooting solubility issues.

signaling_pathway Mechanism of Action: this compound spr206 This compound interaction Interaction with Lipopolysaccharide (LPS) spr206->interaction outer_membrane Gram-Negative Bacterial Outer Membrane outer_membrane->interaction disruption Membrane Disruption interaction->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: this compound's interaction with the bacterial outer membrane.

References

Technical Support Center: SPR206 Acetate Stability in Laboratory Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with SPR206 acetate. The following information addresses common questions and potential issues related to the stability of this compound in various laboratory media.

Frequently Asked Questions (FAQs)

Q1: Is there publicly available stability data for this compound in common laboratory media?

A1: Currently, there is a lack of specific, publicly available quantitative data on the stability of this compound in common laboratory media such as Mueller-Hinton broth (MHB) or cell culture media. Stability can be influenced by factors including the specific composition of the medium, pH, temperature, and the presence of enzymes. Therefore, it is highly recommended that researchers perform in-house stability studies under their specific experimental conditions.

Q2: What is a suitable solvent for preparing a stock solution of this compound?

A2: Information from suppliers suggests that this compound powder can be stored at -20°C for up to three years and in a solvent at -80°C for up to one year[1]. While specific solvents for stock solutions are not detailed in the provided search results, for in vivo studies, this compound has been formulated using co-solvents such as DMSO, PEG300, Tween-80, and saline[2]. For in vitro assays, sterile water or a buffer appropriate for your experiment is generally a suitable starting point for creating a stock solution.

Q3: How should I store working solutions of this compound?

A3: Based on general best practices for peptide antibiotics and the available data for related compounds like Polymyxin B, it is recommended to prepare fresh working solutions of this compound for each experiment. If short-term storage is necessary, it is advisable to keep the solutions at 4°C and use them within 24 hours to minimize degradation[3][4].

Q4: What are the potential degradation pathways for polymyxin analogues like this compound?

A4: The primary degradation pathways for polymyxins include hydrolysis and racemization. These processes are influenced by pH and temperature. For instance, the degradation of Polymyxin B is more rapid at a neutral pH of 7.4. Additionally, enzymatic degradation by proteases, which may be present in complex biological media or produced by microorganisms, can also lead to the inactivation of polymyxin antibiotics.

Troubleshooting Guide

Q: My minimum inhibitory concentration (MIC) values for this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent MIC values can be an indicator of compound instability in your assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before setting up your MIC assay.

    • Verify Media pH: Check the pH of your Mueller-Hinton broth or other testing media, as the stability of polymyxins can be pH-dependent.

    • Perform a Time-Kill Assay: A time-kill assay can help determine if the compound is losing activity over the course of the incubation period. A significant reduction in killing effect at later time points may suggest degradation.

    • Conduct a Stability Study: Follow the detailed experimental protocol below to quantify the stability of this compound in your specific medium and under your assay conditions.

Q: I am observing precipitation when I dilute my this compound stock solution into my experimental medium. What should I do?

A: Precipitation can occur due to solubility limits or interactions with components in the medium.

  • Troubleshooting Steps:

    • Lower Stock Concentration: Try preparing a less concentrated stock solution to reduce the final concentration of the solvent upon dilution.

    • Pre-warm Medium: Gently warming the experimental medium before adding the stock solution can sometimes improve solubility.

    • Vortex Gently: Ensure thorough but gentle mixing immediately after dilution.

    • Consider an Alternative Solvent: If using an organic solvent for your stock, consider if a different, more aqueous-compatible solvent could be used, provided it does not interfere with your experiment.

Stability of Polymyxin B in Aqueous Solutions (as a reference for this compound)

While specific data for this compound is not available, the following table summarizes the stability of a closely related polymyxin, Polymyxin B, in saline and glucose solutions. This data can serve as a general guide, but it is crucial to perform specific stability testing for this compound.

MediumTemperatureStability (Retention of >90% Initial Concentration)Reference
0.9% Saline25°C (Room Temperature)Stable for at least 24 hours; significant degradation observed after 48-72 hours.[3][4][5]
0.9% Saline4°C (Refrigerated)Stable for at least 24 hours; significant degradation observed after 48-72 hours.[3][4]
5% Glucose25°C (Room Temperature)Stable for 24 hours; significant degradation observed after 48-72 hours.[3][5]
5% Glucose40°CSignificant degradation observed after 48-72 hours.[3][5]

Experimental Protocol: In-House Stability Testing of this compound

This protocol provides a framework for determining the stability of this compound in a specific laboratory medium over time.

1. Materials:

  • This compound powder

  • Sterile, high-purity water or appropriate solvent for stock solution

  • The specific laboratory medium to be tested (e.g., Mueller-Hinton Broth, RPMI-1640)

  • Sterile, non-binding microcentrifuge tubes or vials

  • Incubator or water bath set to the desired experimental temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • Filtration units for sample preparation (if necessary)

2. Methods:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with the laboratory medium of interest to the final desired concentration for your experiments. Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation: Aliquot the working solution into sterile, non-binding tubes for each time point to avoid repeated sampling from the same tube. Incubate the tubes at the desired temperature (e.g., 37°C for cell-based assays).

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples and prepare them for HPLC analysis. This may involve centrifugation to remove any precipitates and filtration.

    • Analyze the samples by HPLC to determine the concentration of intact this compound. A validated analytical method is crucial for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Workflow for In-House Stability Testing of this compound

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Concentration in Test Medium prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate sampling Collect Samples at Defined Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling store Store Samples at -80°C sampling->store hplc_prep Prepare Samples for HPLC store->hplc_prep hplc_analysis Analyze by HPLC-UV/MS hplc_prep->hplc_analysis calc_remaining Calculate % Remaining vs. Time 0 hplc_analysis->calc_remaining plot_data Plot Degradation Curve calc_remaining->plot_data

Caption: Workflow for conducting an in-house stability study of this compound.

Degradation Pathway Considerations

Degradation_Pathway cluster_factors Influencing Factors SPR206 Intact this compound Degradation Degradation Products SPR206->Degradation Hydrolysis, Racemization, Enzymatic Cleavage pH pH pH->Degradation Temp Temperature Temp->Degradation Enzymes Enzymes (e.g., Proteases) Enzymes->Degradation

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Investigating Resistance to SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR206 acetate. The information is designed to address specific issues that may be encountered during in vitro experiments investigating mechanisms of resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing elevated Minimum Inhibitory Concentrations (MICs) for SPR206 against our clinical isolates. What are the potential mechanisms of resistance?

A1: Elevated MICs for SPR206, a novel polymyxin analogue, are primarily associated with modifications of the bacterial outer membrane, specifically the lipopolysaccharide (LPS) layer. The most common mechanisms include:

  • Modification of Lipid A: The primary target of polymyxins is the lipid A component of LPS. Resistance can arise from the addition of positively charged molecules, such as phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A.[1][2][3] This modification reduces the net negative charge of the LPS, thereby decreasing its electrostatic attraction with the positively charged SPR206 molecule.[2] This process is often regulated by the two-component systems PmrA/PmrB and PhoP/PhoQ.[2][4] In some bacteria, these modifications can be mediated by plasmid-borne genes like the mcr gene family.[1][4][5]

  • Complete Loss of LPS: In some Gram-negative bacteria, such as Acinetobacter baumannii, high-level resistance to polymyxins, including SPR206, can occur through mutations in the lipid A biosynthesis genes (lpxA, lpxC, or lpxD).[1][6] These mutations lead to a complete loss of LPS production, effectively removing the target of SPR206.[6]

  • Other Mechanisms: While less common and generally resulting in lower levels of resistance, other mechanisms may include the production of capsular polysaccharides that can bind to and sequester the antibiotic, the overexpression of efflux pumps, or alterations in outer membrane proteins.[1]

Q2: Our colistin-resistant isolates are showing susceptibility to SPR206. Why might this be the case?

A2: SPR206 has demonstrated potent activity against many colistin-resistant isolates.[6][7][8][9] This is a key advantage of this next-generation polymyxin. The likely reason for this observation is that the specific mechanism of colistin resistance in your isolates does not significantly impact the activity of SPR206. For instance, resistance mediated by mutations in the pmrA or pmrB genes, which leads to the addition of PEtN to lipid A, may still allow for effective binding and disruption of the outer membrane by SPR206.[6][8] Studies have shown that even with mutations in lpxACD and/or pmrA and pmrB, a significant percentage of isolates remain susceptible to SPR206.[8][9]

Q3: We have an isolate with a high SPR206 MIC. How can we begin to investigate the mechanism of resistance?

A3: A systematic approach is recommended to elucidate the resistance mechanism. We suggest the following workflow:

  • Confirm the MIC: Repeat the MIC determination using a standardized method, such as broth microdilution, to ensure the result is reproducible.

  • Sequence Key Genes: Perform Sanger or whole-genome sequencing to identify mutations in genes known to be involved in polymyxin resistance. Key targets include:

    • Lipid A Biosynthesis: lpxA, lpxC, lpxD

    • Two-Component Systems: pmrA, pmrB, phoP, phoQ

    • Plasmid-Mediated Resistance: screen for the presence of mcr genes.

  • Analyze Lipid A: If sequencing does not reveal a clear mechanism, consider analyzing the lipid A structure directly using techniques like mass spectrometry. This can identify modifications such as the addition of PEtN or L-Ara4N.

A visual representation of this experimental workflow is provided below.

Q4: We suspect our isolate has modified lipid A. What experimental evidence is needed to confirm this?

A4: To confirm lipid A modifications, you will need to perform a direct analysis of the lipid A extracted from your bacterial isolate. The gold-standard method is mass spectrometry, typically MALDI-TOF MS or LC-MS/MS. A detailed protocol for lipid A extraction and analysis is provided in the "Experimental Protocols" section. The presence of mass shifts corresponding to the addition of PEtN (123 Da) or L-Ara4N (131 Da) would provide strong evidence for this resistance mechanism.

Quantitative Data

The following tables summarize the in vitro activity of SPR206 against various Gram-negative clinical isolates, including multidrug-resistant (MDR) and colistin-resistant strains.

Table 1: Comparative MICs of SPR206 and Colistin against Acinetobacter baumannii Isolates

Isolate CategoryAntibioticMIC50 (mg/L)MIC90 (mg/L)Reference
All Isolates (n=30)SPR206Not ReportedNot Reported[8]
ColistinNot ReportedNot Reported[8]
Colistin-Resistant (n=17)SPR206Not ReportedNot Reported[8]
ColistinNot ReportedNot Reported[8]
All Isolates (n=118)SPR2060.120.25[6]
Colistin14[6]

Table 2: Activity of SPR206 against a Collection of Gram-Negative Isolates

OrganismResistance ProfileMIC50 (mg/L)MIC90 (mg/L)Reference
Acinetobacter spp.Multidrug-Resistant0.122[10]
Extensively Drug-Resistant0.128[10]
Pseudomonas aeruginosaAll0.250.25-0.5[10]
Enterobacterales (non-Morganellaceae)Carbapenem-Resistant (US & W. Europe)0.060.5[10]
Carbapenem-Resistant (E. Europe)0.564[10]

Experimental Protocols

1. Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • This compound stock solution

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

    • Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of SPR206 that completely inhibits visible growth.

2. Lipid A Extraction and Analysis by Mass Spectrometry

This is a generalized protocol; specific details may vary based on the available equipment.

  • Lipid A Extraction:

    • Grow a large culture of the bacterial isolate to late logarithmic phase.

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Perform a mild acid hydrolysis of the whole cells (e.g., with 1% sodium dodecyl sulfate in 10 mM sodium acetate, pH 4.5, at 100°C for 1 hour) to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

    • Centrifuge to pellet the insoluble lipid A.

    • Wash the lipid A pellet sequentially with ethanol and acetone.

    • Dry the purified lipid A.

  • Mass Spectrometry Analysis (MALDI-TOF):

    • Resuspend the dried lipid A in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).

    • Mix the lipid A solution with a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire mass spectra in the negative ion mode.

    • Analyze the resulting spectra for mass peaks corresponding to unmodified and modified lipid A species.

Visualizations

Resistance_Mechanism_Pathway cluster_membrane Bacterial Outer Membrane cluster_cytoplasm Cytoplasm LPS LPS LipidA Lipid A (Negative Charge) LPS->LipidA component of Resistance Resistance LipidA->Resistance Modification leads to PmrAB PmrA/PmrB Two-Component System PmrAB->LipidA Adds PEtN / L-Ara4N PhoPQ PhoP/PhoQ Two-Component System PhoPQ->PmrAB Activates lpxACD lpxA, lpxC, lpxD genes lpxACD->LipidA Biosynthesis No_LPS Loss of LPS lpxACD->No_LPS Mutation leads to mcr mcr genes (plasmid-mediated) mcr->LipidA Adds PEtN SPR206 SPR206 (Positive Charge) SPR206->LipidA Binds to No_LPS->Resistance

Caption: Signaling pathways involved in SPR206 resistance.

Troubleshooting_Workflow start Start: High SPR206 MIC Observed confirm_mic Confirm MIC with Broth Microdilution start->confirm_mic sequence_genes Sequence Key Resistance Genes (pmrAB, phoPQ, lpxACD, mcr) confirm_mic->sequence_genes mutations_found Mutations Found? sequence_genes->mutations_found analyze_lipid_a Analyze Lipid A Structure (Mass Spectrometry) lipid_a_modified Lipid A Modified? analyze_lipid_a->lipid_a_modified mutations_found->analyze_lipid_a No report_mechanism Report Identified Mechanism mutations_found->report_mechanism Yes lipid_a_modified->report_mechanism Yes investigate_other Investigate Other Mechanisms (Efflux, Capsule) lipid_a_modified->investigate_other No

Caption: Experimental workflow for investigating SPR206 resistance.

References

Technical Support Center: SPR206 Acetate Resistance and Genotypic Markers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides regarding the role of lpxACD and pmrCAB mutations in resistance to the novel polymyxin derivative, SPR206.

Frequently Asked Questions (FAQs)

Q1: What are the established mechanisms of colistin resistance in Acinetobacter baumannii related to the lpxACD and pmrCAB operons?

A1: In A. baumannii, resistance to colistin, a conventional polymyxin, is primarily mediated by two distinct chromosomal mutation pathways that alter the drug's target, the lipopolysaccharide (LPS) in the bacterial outer membrane:

  • LPS Modification: Mutations in the pmrCAB operon, which encodes a two-component regulatory system (PmrA/PmrB) and a phosphoethanolamine (pEtN) transferase (PmrC), lead to the addition of pEtN to the lipid A component of LPS.[1][2][3] This modification reduces the net negative charge of the outer membrane, weakening the electrostatic interaction with the positively charged colistin molecule.[2][4]

  • LPS Loss: Mutations in the lpxA, lpxC, or lpxD genes disrupt the initial steps of the lipid A biosynthetic pathway.[5][6][7] This can lead to the complete loss of LPS from the outer membrane, preventing colistin from binding to its target and resulting in high-level resistance.[3][5][8]

Q2: How do mutations in lpxACD and pmrCAB that confer colistin resistance affect the activity of SPR206?

A2: SPR206, a novel polymyxin derivative, largely retains its potent activity against A. baumannii isolates that are resistant to colistin via lpxACD or pmrCAB mutations.[9][10] Studies have shown that even in strains with confirmed mutations in these genes, SPR206 often demonstrates low Minimum Inhibitory Concentrations (MICs), suggesting these traditional polymyxin resistance mechanisms are less effective against it.[9][11][12]

Q3: Why does SPR206 remain effective against many colistin-resistant strains?

A3: The sustained activity of SPR206 against colistin-resistant isolates may be attributed to its enhanced binding and permeabilization of the LPS layer.[9] The structural modifications of SPR206 compared to older polymyxins likely improve its interaction with the bacterial outer membrane, allowing it to remain effective even when the LPS is modified or absent.[9][12]

Q4: Are all mutations found in pmrCAB and lpxACD in colistin-resistant isolates clinically significant for resistance?

A4: Not necessarily. Studies have revealed the presence of missense mutations in pmrCAB and lpxACD in colistin-susceptible isolates as well.[13] This indicates that some mutations may be polymorphisms related to the specific sequence type (ST) or global clone (GC) of the strain, rather than being the direct cause of resistance. Therefore, careful interpretation and comparison to susceptible isolates of the same ST/GC are crucial to avoid misattributing resistance.[13]

Troubleshooting Guides

Problem: I have an A. baumannii isolate with a high colistin MIC (>64 mg/L) and a confirmed lpxD mutation, but the SPR206 MIC is low (≤2 mg/L). Is this an expected result?

Solution: Yes, this is an expected and frequently observed outcome. The mechanism of complete LPS loss, which confers high-level colistin resistance, does not appear to significantly impact the activity of SPR206.[9][10][11] In a study of 14 colistin-resistant isolates with lpxACD and/or pmrAB mutations, SPR206 maintained an MIC of ≤ 2 mg/L for 64% of them.[9][10] This highlights the potential of SPR206 for treating infections caused by colistin-resistant A. baumannii.

Problem: My SPR206 MIC results are variable and not reproducible. What are the critical factors in the experimental setup?

Solution: Inconsistent MIC results can often be traced to deviations in testing methodology. Ensure the following critical parameters are strictly controlled:

  • Broth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB) as specified by the Clinical and Laboratory Standards Institute (CLSI).[9] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial for polymyxin activity.

  • Inoculum Preparation: Prepare the bacterial suspension to the correct density (typically ~5 x 10⁵ CFU/mL in the final well volume).

  • Incubation: Incubate plates at a stable 37°C for a consistent period, typically 18-24 hours.[9]

  • Plate Reading: Read the MIC as the lowest concentration of the drug that completely inhibits visible growth.

Problem: How can I determine if an observed mutation in pmrB or lpxC is the cause of resistance or just a strain-specific polymorphism?

Solution: To differentiate between resistance-conferring mutations and background genetic variation, a multi-step approach is recommended:

  • Sequence Comparison: Compare the gene sequences of your resistant isolate to both a susceptible reference strain (e.g., ATCC 19606) and other susceptible clinical isolates, preferably of the same sequence type.[13]

  • Literature and Database Review: Check established scientific literature and mutation databases for reports linking the specific amino acid substitution you've identified to colistin resistance.

  • Genetic Complementation: For definitive proof, perform genetic complementation studies. This involves introducing a wild-type copy of the mutated gene into the resistant strain to see if susceptibility is restored.[1]

Data Presentation

Table 1: Comparative In Vitro Activity of SPR206 and Colistin Against A. baumannii

AntibioticNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (MIC ≥4 mg/L)Reference
SPR2061180.120.250.8%[12]
Colistin1181411.9%[12]
SPR206300.54N/A[9]
Colistin302>32N/A[9]

N/A: Not available in the cited source.

Table 2: Activity of SPR206 against Colistin-Resistant A. baumannii Isolates with Characterized Mutations

Number of Colistin-Resistant IsolatesGenetic ProfileNumber of Isolates with SPR206 MIC ≤ 2 mg/LPercentageReference
14Mutations in lpxACD and/or pmrA/pmrB964%[9][10]

Signaling Pathways and Experimental Workflows

colistin_resistance_pathways Colistin Resistance Mechanisms in A. baumannii cluster_lps_loss LPS Loss Pathway cluster_lps_mod LPS Modification Pathway lpx_mut Mutations in lpxA, lpxC, or lpxD genes lps_synthesis_disrupted Lipid A Biosynthesis Disrupted lpx_mut->lps_synthesis_disrupted lps_loss Complete Loss of LPS from Outer Membrane lps_synthesis_disrupted->lps_loss resistance High-Level Colistin Resistance lps_loss->resistance Prevents drug binding pmr_mut Mutations in pmrA or pmrB genes pmrC_up Upregulation of pmrC expression pmr_mut->pmrC_up lps_mod Addition of pEtN to Lipid A pmrC_up->lps_mod lps_mod->resistance Reduces drug binding colistin Colistin

Caption: Colistin resistance pathways in A. baumannii.

experimental_workflow Workflow for Investigating SPR206 Resistance start Select A. baumannii Clinical Isolate mic_testing Perform Broth Microdilution (SPR206 & Colistin) start->mic_testing phenotype Determine Phenotype (Susceptible vs. Resistant) mic_testing->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction For resistant isolates correlation Correlate Genotype with Phenotype phenotype->correlation pcr_seq PCR & Sequencing of lpxACD and pmrCAB operons dna_extraction->pcr_seq seq_analysis Sequence Analysis vs. Reference Strain pcr_seq->seq_analysis mutation_id Identify Mutations (SNPs, Indels) seq_analysis->mutation_id mutation_id->correlation

Caption: Experimental workflow for investigating SPR206 resistance.

Experimental Protocols

Protocol 1: Determination of SPR206 MIC by Broth Microdilution

This protocol is adapted from CLSI guidelines and methodologies used in cited studies.[9]

  • Preparation:

    • Prepare serial two-fold dilutions of SPR206 acetate in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a bacterial inoculum of the A. baumannii isolate equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Inoculation:

    • Add the bacterial suspension to the wells containing the serially diluted SPR206. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18 to 24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of SPR206 that causes complete inhibition of visible bacterial growth.

Protocol 2: Genetic Analysis of lpxACD and pmrCAB Operons

This protocol outlines the general steps for identifying mutations.[14][15][16]

  • Genomic DNA Extraction:

    • Culture the A. baumannii isolate overnight in a suitable broth medium.

    • Extract high-quality genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • PCR Amplification:

    • Design or use previously validated primers to amplify the entire coding regions of the lpxA, lpxC, lpxD, pmrA, pmrB, and pmrC genes.

    • Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors. The PCR program should include an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing of both strands.

    • Assemble the sequences and align them with the reference sequences from a susceptible A. baumannii strain (e.g., ATCC 17978, GenBank accession CP000521) to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.[14]

Protocol 3: Analysis of Lipid A Modification by Mass Spectrometry

This protocol provides a high-level overview for detecting pEtN additions to lipid A.[1][17][18]

  • Lipid A Extraction:

    • Grow a large culture of the A. baumannii isolate.

    • Harvest the cells and extract the lipid A portion from the LPS. This typically involves a series of chemical hydrolysis, washing, and purification steps.

  • Mass Spectrometry Analysis:

    • Analyze the purified lipid A samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Data Interpretation:

    • Compare the mass spectra of lipid A from the test isolate to that of a susceptible, wild-type strain. An increase in mass corresponding to the addition of a phosphoethanolamine group (123 Da) on the lipid A peaks indicates modification mediated by the pmrCAB system.

References

Technical Support Center: Optimizing SPR206 Acetate Dosage in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPR206 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a next-generation polymyxin analog antibiotic with potent activity against Gram-negative pathogens, including multidrug-resistant (MDR) strains.[1][2] Its primary mechanism of action involves interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3] This interaction disrupts the outer membrane, leading to increased permeability and ultimately bacterial cell death.[3][4]

Q2: What are the key advantages of SPR206 over other polymyxins like colistin and polymyxin B?

A2: The principal advantage of SPR206 is its improved safety profile, specifically its reduced potential for nephrotoxicity (kidney toxicity), a common dose-limiting side effect of older polymyxins.[2][3][5][6] Nonclinical studies have demonstrated that SPR206 results in lower kidney exposure and cytotoxicity compared to polymyxin B.[3][5] In vivo studies in mice have shown no histopathological kidney changes with SPR206 at doses where polymyxin B caused damage.[6]

Q3: What are the recommended dosage ranges for this compound in murine models?

A3: The effective dosage of this compound in murine models depends on the infection model, the pathogen, and the route of administration. Published studies have reported the following ranges:

  • Intravenous (IV) injection: 3 mg/kg, 10 mg/kg, 20 mg/kg, up to 30 mg/kg.[1]

  • Subcutaneous (SC) injection: 0.125 mg/kg, 0.5 mg/kg, 1 mg/kg, up to 4 mg/kg.[1] Dosing frequency is typically every 4 or 8 hours.[1]

Q4: How should this compound be prepared for in vivo administration?

A4: For in vivo experiments, this compound should be reconstituted in a sterile, biocompatible vehicle such as sterile water for injection or saline. It is crucial to ensure complete dissolution of the compound. For all in vivo work, test compounds are typically supplied as acetate salts, and all weights should refer to the free base equivalent.[3]

Q5: What is the reported in vivo efficacy of this compound?

A5: this compound has demonstrated significant efficacy in various murine infection models:

  • Lung Infection Model: Reduced the bacterial burden of Pseudomonas aeruginosa and Acinetobacter baumannii.[1][7] In a murine pulmonary model, SPR206 provided almost 100% survival in treated animal groups compared to untreated controls.[2]

  • Thigh Infection Model: Significantly reduced the bacterial burden of A. baumannii and other Gram-negative pathogens.[1][8]

  • Wound Infection Model: Significantly reduced bacterial burden and decreased the time to heal compared to untreated groups.[2]

Troubleshooting Guide

Problem 1: I am observing higher than expected toxicity or adverse events in my animal model.

  • Possible Cause: While SPR206 has an improved safety profile, individual animal models or strains may exhibit different sensitivities. The dose may be too high for the specific model or pathogen being studied.

  • Solution:

    • Review Dosage: Cross-reference your dosage with the provided data tables. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal strain.

    • Monitor Renal Function: Although less nephrotoxic, it is good practice to monitor renal function biomarkers, especially at higher doses or in longer-term studies. Nonclinical toxicology studies have shown a lower risk of kidney toxicity compared to colistin and polymyxin B.[6]

    • Check Vehicle and Administration: Ensure the vehicle is appropriate and that the administration (e.g., injection speed for IV) is well-controlled to avoid acute toxicity.

Problem 2: The in vivo efficacy is lower than expected based on in vitro MIC values.

  • Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch. The dosing regimen may not be achieving the necessary therapeutic exposure at the site of infection. The free-plasma area under the concentration-time curve to MIC ratio (fAUC/MIC) is a key parameter for efficacy.[8]

  • Solution 1:

    • Adjust Dosing Frequency: SPR206 has a half-life of approximately 2.4 to 4.1 hours in humans.[9] While this may differ in mice, a dosing frequency of every 4 to 8 hours is often required to maintain exposure above the MIC.[1] Consider increasing the dosing frequency if single daily doses are being used.

    • Consider a Loading Dose: Although not explicitly detailed in the provided animal studies, a loading dose could be considered to rapidly achieve steady-state concentrations.

  • Possible Cause 2: Drug Formulation/Stability Issues. The compound may not be fully solubilized or could be degrading in the formulation.

  • Solution 2:

    • Verify Solubility: Prepare the formulation fresh before each administration. Visually inspect for any precipitation.

    • pH of Formulation: Ensure the pH of the final formulation is within a physiological range.

  • Possible Cause 3: Host Factors in the Infection Model. The chosen in vivo model may have specific characteristics (e.g., high protein binding at the infection site, altered pH) that reduce the effective concentration of the drug.

  • Solution 3:

    • Measure Drug Concentration: If possible, perform satellite PK studies to measure the concentration of SPR206 in plasma and at the site of infection (e.g., lung tissue, thigh muscle) to correlate with efficacy.

Problem 3: I am seeing inconsistent results between experimental groups.

  • Possible Cause 1: Inconsistent Dosing. Variability in the preparation of the dosing solution or in the administration volume can lead to inconsistent results.

  • Solution 1:

    • Standardize Preparation: Prepare a single batch of dosing solution for all animals in a cohort. Use calibrated pipettes and syringes for administration.

    • Accurate Animal Weights: Ensure accurate and recent body weights are used for dose calculations.

  • Possible Cause 2: Variability in Bacterial Inoculum. Inconsistent bacterial load at the start of the experiment will lead to variable outcomes.

  • Solution 2:

    • Standardize Inoculum: Carefully standardize the preparation and administration of the bacterial challenge to ensure all animals receive a consistent starting infection level. Plate serial dilutions of the inoculum to confirm the CFU count.

Quantitative Data Summary

Table 1: In Vivo Dosage and Efficacy of this compound in Murine Models

Infection ModelPathogenRoute of AdministrationDosage Range (mg/kg)Dosing FrequencyEfficacy OutcomeReference
Lung InfectionP. aeruginosa Pa14IV or SC0.125 - 30q4h or q8h1.5 log10 CFU/mL reduction[1]
Lung InfectionA. baumannii NCTC13301IV or SC0.125 - 30q4h or q8h3.6 log10 CFU/mL reduction[1]
Thigh InfectionA. baumannii Ab13301IV or SC0.125 - 30q4h or q8h3.4 - 4.3 log10 CFU/g reduction[1]
Thigh InfectionGram-Negative BacteriaSCNot specified5 dosesStasis achieved for 9/10 P. aeruginosa isolates[8]
Wound InfectionNot specifiedNot specifiedNot specifiedNot specifiedReduced bacterial burden and decreased healing time[2]

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of SPR206

OrganismStrainMIC (mg/L)Reference
P. aeruginosaPa140.125[1]
A. baumanniiNCTC133010.125[1]
E. coliATCC 259220.125[1]
K. pneumoniaeATCC 138820.125[1]
P. aeruginosaATCC 278530.25[1]
A. baumanniiNCTC134240.06[1]

Experimental Protocols

Protocol 1: Murine Thigh Infection Model

This protocol is a generalized procedure based on common practices for this model.

  • Animal Model: Neutropenic mice are commonly used to study the bactericidal effect of antibiotics without interference from the host immune system. Neutropenia is typically induced by intraperitoneal injection of cyclophosphamide.[8]

  • Infection:

    • Culture the bacterial strain of interest (e.g., A. baumannii, P. aeruginosa) to mid-logarithmic phase.

    • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment:

    • Prepare this compound in a sterile vehicle (e.g., sterile water or saline) to the desired concentrations.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).[8]

    • Administer the treatment via the chosen route (e.g., subcutaneous or intravenous) at the predetermined dosing schedule (e.g., every 8 hours).

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

    • Efficacy is measured by the reduction in log10 CFU/g compared to the vehicle-treated control group.[1]

Protocol 2: Murine Lung Infection Model

This protocol is a generalized procedure for establishing a pulmonary infection.

  • Animal Model: Similar to the thigh model, neutropenic mice can be used.

  • Infection:

    • Prepare the bacterial inoculum as described for the thigh model.

    • Anesthetize the mice.

    • Administer the bacterial suspension (e.g., 20-50 µL) via intranasal or intratracheal instillation to establish a lung infection.

  • Treatment:

    • Initiate this compound treatment at a specified time post-infection.

    • Administer the compound via a systemic route (IV or SC) according to the study design.

  • Efficacy Assessment:

    • At the end of the study, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Determine the bacterial load (CFU/pair of lungs) by plating serial dilutions of the lung homogenate.

    • Efficacy is determined by the reduction in log10 CFU compared to the vehicle-treated group or by assessing survival rates.[2][7]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment animal_model Induce Neutropenia in Mice (e.g., Cyclophosphamide) infection Induce Infection (e.g., Intramuscular Thigh Injection) animal_model->infection bacterial_prep Prepare Bacterial Inoculum (e.g., A. baumannii) bacterial_prep->infection treatment_groups Administer Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) infection->treatment_groups euthanasia Euthanize Animals (24h post-treatment) treatment_groups->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating analysis Calculate CFU/gram & Analyze Data plating->analysis

Caption: Workflow for a murine thigh infection model to evaluate this compound efficacy.

mechanism_of_action cluster_membrane Gram-Negative Bacterial Outer Membrane lps Lipopolysaccharide (LPS) (Negatively Charged) divalent_cations Mg2+, Ca2+ (Stabilizing LPS) lps->divalent_cations Displacement of Cations disruption Membrane Disruption & Permeabilization lps->disruption spr206 SPR206 (Positively Charged) spr206->lps Electrostatic Interaction spr206->disruption death Bacterial Cell Death disruption->death

Caption: Simplified signaling pathway for the mechanism of action of SPR206.

References

Troubleshooting inconsistent results in SPR206 acetate MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR206 acetate in Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to inconsistent or unexpected results in your this compound MIC assays.

Symptom Possible Cause(s) Suggested Solution(s)
Inconsistently High or Variable MIC Values Adsorption of SPR206 to plasticware: SPR206, as a cationic polymyxin analogue, can adhere to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective drug concentration.[1][2][3][4]- Use low-protein-binding or non-treated polystyrene microtiter plates.[2][3] - Consider using polypropylene plates, which have been shown to result in lower MIC values for polymyxins compared to polystyrene.[2] - Be aware that different brands of plates can yield different results; consistency in plate supplier is recommended.[2][3]
Inaccurate Drug Concentration: Errors in stock solution preparation or serial dilutions.- Re-prepare the this compound stock solution, ensuring the compound is fully dissolved. For in vivo studies, protocols suggest solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] For in vitro assays, follow CLSI/EUCAST guidelines for solvent and diluent. - Verify the accuracy of pipettes and dilution technique.
Heavy Inoculum: An inoculum density higher than the recommended 5 x 10^5 CFU/mL can lead to elevated MICs.[1][6]- Standardize the inoculum using a McFarland standard or a spectrophotometer.[6] - Perform colony counts to verify the final inoculum concentration.
Improper Cation Concentration in Media: The antimicrobial activity of polymyxins is sensitive to the concentration of divalent cations like calcium and magnesium in the Mueller-Hinton Broth (MHB).[1][7]- Use cation-adjusted Mueller-Hinton Broth (CA-MHB) as recommended by CLSI and EUCAST.[1] - If preparing media in-house, verify the final cation concentrations.[6]
"Skipped Wells" Observed (No growth in some wells, but growth in wells with higher SPR206 concentrations)Heteroresistance: Presence of a subpopulation of bacteria with higher resistance.[1]- Repeat the assay, ensuring a well-mixed and standardized inoculum. - Consider performing population analysis profiles or time-kill assays to investigate heteroresistance.
Contamination: Contamination of the bacterial culture or reagents.[6]- Check for purity of the bacterial culture. - Use fresh, sterile reagents and media.
Inaccurate Drug Dilutions: Errors in the serial dilution process.[6]- Carefully re-prepare the drug dilution series.
No Bacterial Growth in Growth Control Well Invalid Inoculum: The bacterial suspension was not viable or was prepared at too low a density.- Prepare a fresh inoculum from a recent culture. - Ensure the final inoculum density in the well is approximately 5 x 10^5 CFU/mL.[1]
Media or Reagent Issue: The broth may be contaminated or improperly prepared.- Use a new batch of sterile CA-MHB.
MIC Values Lower Than Expected Light Inoculum: An inoculum density lower than the recommended 5 x 10^5 CFU/mL.[6]- Re-standardize the inoculum to the correct density.[6]
Degradation of this compound: Improper storage or handling of the compound.- Store this compound powder at -20°C for long-term stability.[8] - Prepare fresh stock solutions for each experiment and store aliquots at -20°C for up to one month.[9] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is SPR206 and how does it work?

A1: SPR206 is a next-generation polymyxin antibiotic designed to have a better safety profile, particularly with reduced nephrotoxicity, compared to older polymyxins like colistin.[10][11][12] Its mechanism of action involves interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and bacterial cell death.[5][11][13]

Q2: What are the expected MIC ranges for SPR206 against common Gram-negative pathogens?

A2: SPR206 has shown potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[14][15] The following table summarizes some reported MIC values.

OrganismStrainReported MIC (mg/L)
Escherichia coliATCC 259220.125
Pseudomonas aeruginosaATCC 278530.25
Klebsiella pneumoniaeATCC 43520.125
Acinetobacter baumanniiNCTC 134240.06
Acinetobacter baumanniiNCTC 133010.125
Pseudomonas aeruginosaPa140.125

Note: MIC values can vary based on specific laboratory conditions and testing methodologies.[5][8]

Q3: What are the recommended quality control (QC) strains for SPR206 MIC assays?

A3: For polymyxin susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend using Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[16]

Q4: How should I prepare the this compound stock solution?

A4: For in vitro susceptibility testing, this compound should be dissolved in a suitable solvent, such as a small amount of DMSO, and then diluted in cation-adjusted Mueller-Hinton Broth (CA-MHB). It is recommended to prepare stock solutions fresh on the day of use. If storage is necessary, aliquots can be stored at -20°C for up to one month.[9] Always allow the product to equilibrate to room temperature before use.[9]

Q5: What is the standard protocol for performing a broth microdilution MIC assay for SPR206?

A5: The broth microdilution (BMD) method is the recommended standard for polymyxin susceptibility testing.[1][17] The general steps are outlined in the experimental protocols section below and should be performed in accordance with CLSI M07 guidelines.[18][19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration (e.g., 1280 µg/mL), calculate the mass of this compound powder needed, accounting for the purity of the compound.

  • Dissolution: Aseptically weigh the calculated amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.

  • Dilution: Dilute the dissolved this compound with sterile cation-adjusted Mueller-Hinton Broth (CA-MHB) to the final desired stock concentration.

  • Storage: Use the stock solution immediately or store it in small aliquots at -20°C.[9]

Protocol 2: Broth Microdilution (BMD) MIC Assay
  • Plate Preparation: Prepare a series of two-fold serial dilutions of the this compound stock solution in CA-MHB directly in a 96-well microtiter plate (preferably low-protein-binding). The final volume in each well should be 50 µL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for bacterial growth (turbidity or a cell pellet). The MIC is the lowest concentration of SPR206 that completely inhibits visible growth.[6]

Visualizations

G SPR206 Mechanism of Action SPR206 SPR206 (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) SPR206->LPS Electrostatic Interaction MembraneDisruption Outer Membrane Disruption SPR206->MembraneDisruption OuterMembrane Gram-Negative Outer Membrane InnerMembrane Inner Membrane Permeabilization MembraneDisruption->InnerMembrane CellDeath Bacterial Cell Death InnerMembrane->CellDeath

Caption: Mechanism of action of SPR206 against Gram-negative bacteria.

G Troubleshooting Workflow for High MICs Start Inconsistent or High MIC Results CheckPlates Verify Plate Type (Low-Binding?) Start->CheckPlates CheckInoculum Verify Inoculum Density (0.5 McFarland) CheckPlates->CheckInoculum CheckMedia Verify Media (CA-MHB?) CheckInoculum->CheckMedia CheckDrug Verify Drug Prep & Dilutions CheckMedia->CheckDrug RepeatAssay Repeat Assay CheckDrug->RepeatAssay

Caption: A logical workflow for troubleshooting inconsistent MIC results.

G Broth Microdilution (BMD) Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results PrepDrug Prepare Drug Dilutions Inoculate Inoculate Plate PrepDrug->Inoculate PrepInoculum Prepare Standardized Inoculum PrepInoculum->Inoculate Incubate Incubate 16-20h Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC

Caption: The experimental workflow for a standard MIC assay.

References

Technical Support Center: Colistin and SPR206 Acetate Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for cross-resistance between the polymyxin antibiotic colistin and the novel polymyxin analogue, SPR206 acetate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of colistin, and how does bacterial resistance to it typically develop?

A: Colistin is a polycationic peptide antibiotic that disrupts the outer membrane of Gram-negative bacteria.[1] Its primary mechanism involves an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), which displaces essential divalent cations like Mg²⁺ and Ca²⁺ that stabilize the outer membrane.[2][3] This destabilization leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, bacterial cell death.[2][3]

Bacterial resistance to colistin primarily occurs through modifications of the LPS, which reduce the net negative charge of the outer membrane, thereby weakening the binding affinity of colistin.[4] The two main strategies are:

  • Chromosomal Mutations: Mutations in two-component regulatory systems, most notably phoPQ and pmrAB, can lead to the upregulation of operons that add positively charged moieties like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[1][2][4] In Acinetobacter baumannii, mutations in the LPS biosynthesis genes (lpxA, lpxC, lpxD) can lead to a complete loss of LPS, the primary target of colistin, resulting in high-level resistance.[4][5]

  • Plasmid-Mediated Resistance: The horizontal transfer of mobile colistin resistance (mcr) genes is a significant concern.[1][4][6] These genes encode phosphoethanolamine transferase enzymes that also add pEtN to lipid A, conferring resistance that can be rapidly disseminated among different bacterial species.[4][6]

Q2: What is this compound, and how does its mechanism of action compare to colistin?

A: this compound is a next-generation, intravenously administered polymyxin analogue.[7][8] It was designed to retain the potent antibacterial activity of older polymyxins while exhibiting a better safety profile, particularly with reduced nephrotoxicity.[5][9][10] Like colistin, SPR206's mechanism of action is based on its interaction with the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell lysis.[5][7][9] Preclinical studies indicate that SPR206 has potent, broad-spectrum activity against key Gram-negative pathogens, including those identified as urgent threats by the CDC and WHO.[8] Its improved activity may be linked to enhanced LPS binding and membrane permeabilization capabilities compared to older polymyxins.[11]

Q3: Is there evidence of cross-resistance between colistin and SPR206?

A: The potential for cross-resistance is nuanced and depends on the specific genetic mechanism conferring colistin resistance.

  • Resistance via pmrCAB mutations: Multiple studies have shown that SPR206 often retains potent activity against bacteria that are resistant to colistin due to mutations in the pmrCAB operon.[5][12][13][14] In many cases, the Minimum Inhibitory Concentration (MIC) of SPR206 against these strains is significantly lower (e.g., 16- to 32-fold) than that of colistin.[5][12][14]

  • Resistance via complete LPS loss (lpx mutations): In cases where colistin resistance is due to the complete loss of lipid A from the outer membrane (caused by mutations in genes like lpxA, lpxC, or lpxD), cross-resistance with SPR206 is observed.[5] Since LPS is the target for all polymyxins, its absence renders both drugs ineffective.[5]

  • General Observations: Overall, SPR206 demonstrates superior in vitro activity against both colistin-susceptible and many colistin-resistant strains of pathogens like Acinetobacter baumannii.[5][12][13][15] Resistance to SPR206 appears to be much less common than resistance to colistin in clinical isolates tested so far.[5][15]

Q4: How does the in vitro activity of SPR206 compare quantitatively to colistin against various Gram-negative bacilli?

A: SPR206 generally demonstrates superior potency compared to colistin, with MIC values that are often 2- to 4-fold lower against susceptible isolates of A. baumannii, P. aeruginosa, and Enterobacteriaceae.[16][17] The difference is even more pronounced against many colistin-resistant strains.

Table 1: Comparative MIC₅₀/MIC₉₀ Data (mg/L) for SPR206 and Colistin

Organism / PhenotypeSPR206 MIC₅₀/MIC₉₀ (mg/L)Colistin MIC₅₀/MIC₉₀ (mg/L)Reference(s)
A. baumannii (All Isolates, n=118)0.12 / 0.251 / 4[5][15]
A. baumannii (Colistin-Resistant, n=14)0.12 / 0.254 / 8[5]
A. baumannii (Colistin-Resistant, n=17)1 / 1616 / 256[5][12]
NDM-producing Enterobacteriaceae0.125 / 0.25Not specified[16]
KPC-2-producing Enterobacteriaceae0.125 / 0.5Not specified[16]
Colistin-Resistant Isolates (General)16 / 1288 / 128[16][17]

Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple studies and collections may vary.

Troubleshooting Guides

Issue: An experiment yields unexpectedly high SPR206 MIC values for a known colistin-resistant isolate.

  • Possible Cause 1: Resistance Mechanism. The isolate may harbor a resistance mechanism that affects all polymyxins. The most likely cause is a mutation in the lpxA, lpxC, or lpxD genes, leading to the complete loss of the LPS target.[5][11]

    • Recommended Action: Perform whole-genome sequencing on the isolate to identify mutations in the lpx gene cluster. Compare the sequence to a susceptible reference strain.

  • Possible Cause 2: Experimental Error. Susceptibility testing for polymyxins can be sensitive to procedural variations.

    • Recommended Actions:

      • Verify Inoculum: Ensure the bacterial inoculum was prepared to the correct density (e.g., 0.5 McFarland standard).

      • Check Media: Confirm the use of cation-adjusted Mueller-Hinton broth (CAMHB) as divalent cation concentrations can significantly affect polymyxin activity.

      • Review Plate Preparation: Ensure accurate serial dilution of this compound and proper inoculation of microtiter plates.

      • Repeat the Assay: Re-run the experiment using a fresh subculture of the isolate and freshly prepared reagents. Include quality control strains with known MICs for both colistin and SPR206.

Experimental Protocols & Methodologies

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a generalized method for determining the MIC of SPR206 and colistin, consistent with standard antimicrobial susceptibility testing practices.

  • Materials:

    • This compound and colistin sulfate analytical-grade powders.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well U-bottom microtiter plates.

    • Bacterial isolates for testing and appropriate quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer or densitometer.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare high-concentration stock solutions of SPR206 and colistin in a suitable sterile solvent (e.g., water or DMSO, depending on solubility).

    • Perform serial two-fold dilutions in CAMHB to create working solutions for the desired concentration range (e.g., 0.06 to 128 mg/L).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only) on each plate.

    • Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizations

Diagram 1: Mechanisms of Colistin Resistance

cluster_0 Bacterial Outer Membrane cluster_1 Resistance Pathways LPS Lipopolysaccharide (LPS) (Lipid A - Negative Charge) Binding Electrostatic Binding LPS->Binding Colistin Colistin (Positive Charge) Colistin->Binding Disruption Membrane Disruption & Cell Death Binding->Disruption Resistance Colistin Resistance Chromosomal Chromosomal Mutations (e.g., pmrAB, lpxACD) Modification LPS Modification (Addition of pEtN / L-Ara4N) or Complete LPS Loss Chromosomal->Modification Plasmid Plasmid-Mediated (mcr genes) Plasmid->Modification ReducedBinding Reduced Colistin Binding Modification->ReducedBinding Weakens Attraction ReducedBinding->Resistance

Caption: Key pathways leading to the development of colistin resistance.

Diagram 2: Experimental Workflow for Cross-Resistance Assessment

start Start: Select Panel of Gram-Negative Isolates mic_test Perform Broth Microdilution MIC for both Colistin and SPR206 start->mic_test categorize Categorize Isolates based on Colistin MIC mic_test->categorize col_s Colistin-Susceptible categorize->col_s Susceptible col_r Colistin-Resistant categorize->col_r Resistant correlate Correlate Genotype with Phenotype: Compare SPR206 MICs across different resistance mechanisms col_s->correlate Compare SPR206 MICs wgs Perform Whole-Genome Sequencing on Resistant Isolates col_r->wgs analyze Identify Resistance Determinants (e.g., mcr, pmrAB, lpxACD mutations) wgs->analyze analyze->correlate end Conclusion on Cross-Resistance Potential correlate->end

Caption: Logical workflow for investigating colistin/SPR206 cross-resistance.

References

Technical Support Center: SPR206 Acetate & Efflux Pump Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of efflux pumps on the activity of SPR206 acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a next-generation polymyxin analog. Its primary mechanism of action involves a direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the integrity of the outer membrane, leading to increased permeability and subsequent disruption of the cytoplasmic membrane, ultimately resulting in bacterial cell death.

Q2: Are efflux pumps a known mechanism of resistance to this compound?

While the primary mechanism of resistance to polymyxins involves modification of the LPS, efflux pumps can contribute to reduced susceptibility to various antibiotics in Gram-negative bacteria.[1] The direct and quantitative impact of specific efflux pumps on this compound is an active area of investigation. If you observe higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against certain isolates, efflux pump activity could be a contributing factor.

Q3: How can I determine if efflux pumps are affecting the activity of this compound in my experiments?

The most common method is to determine the MIC of this compound against your bacterial strain of interest in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically four-fold or greater) in the MIC of this compound in the presence of an EPI suggests that an efflux pump is actively removing the drug from the cell.

Q4: Which efflux pump inhibitors (EPIs) are commonly used for this type of assessment?

Commonly used broad-spectrum EPIs for Gram-negative bacteria include:

  • Phenylalanine-arginine β-naphthylamide (PAβN): A competitive inhibitor that is a substrate for a wide range of efflux pumps.[2]

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.

The choice of EPI may depend on the bacterial species and the specific efflux pumps being investigated.

Q5: What are the typical concentrations of EPIs to use in these assays?

The concentration of the EPI should be sub-inhibitory, meaning it should not have antibacterial activity on its own. It is crucial to determine the MIC of the EPI alone for your test organism before performing synergy experiments. The concentration of the EPI is then typically used at 1/4 or 1/2 of its MIC in the combination assay.

Troubleshooting Guides

Problem 1: High variability in MIC results for this compound.
Possible Cause Troubleshooting Step
Inconsistent inoculum preparation Ensure the bacterial inoculum is prepared from a fresh overnight culture and standardized to the correct density (e.g., 5 x 10^5 CFU/mL) as per CLSI guidelines.
Improper drug dilution Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
Binding of this compound to labware Use low-binding polypropylene plates and pipette tips to minimize the loss of the cationic peptide.
Media variability Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended for polymyxin susceptibility testing. Lot-to-lot variability in media can affect results.
Problem 2: No significant change in this compound MIC in the presence of an efflux pump inhibitor.
Possible Cause Troubleshooting Step
Efflux is not a primary mechanism of resistance The observed resistance may be due to other mechanisms, such as LPS modification. Consider sequencing genes associated with LPS biosynthesis (e.g., pmrA/B, lpxA, lpxC, lpxD).
The chosen EPI is ineffective against the specific efflux pump Try a different class of EPI (e.g., if PAβN shows no effect, try CCCP). The efflux pump may not be a substrate for the chosen inhibitor.
EPI concentration is too low Confirm the MIC of the EPI and ensure you are using an appropriate sub-inhibitory concentration (e.g., 1/4 to 1/2 of the MIC).
Efflux pump is not expressed under the tested conditions Some efflux pumps are inducible. Ensure your experimental conditions (e.g., growth phase, presence of inducers) are appropriate for the expression of the targeted efflux pump.
Problem 3: The efflux pump inhibitor shows intrinsic antibacterial activity.
Possible Cause Troubleshooting Step
EPI concentration is too high Re-determine the MIC of the EPI alone against your test strain. Use a concentration that shows no inhibition of bacterial growth.
Synergistic toxicity with media components Ensure the media used for EPI MIC determination is the same as that used in the synergy assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing for this compound

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile deionized water or a recommended solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well polypropylene microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy between this compound and an Efflux Pump Inhibitor

This assay is used to assess the synergistic effect of an EPI on the activity of this compound.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial two-fold dilutions of this compound in CAMHB.

    • Along the y-axis, prepare serial two-fold dilutions of the EPI in CAMHB.

    • The final plate will have a grid of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Prepare and add the bacterial inoculum to each well as described in the MIC protocol.

    • Include appropriate controls (growth control, sterility control, this compound only, EPI only).

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of this compound in the presence of each concentration of the EPI.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FIC of SPR206 = (MIC of SPR206 in combination) / (MIC of SPR206 alone)

      • FIC of EPI = (Concentration of EPI in combination) / (MIC of EPI alone)

      • FICI = FIC of SPR206 + FIC of EPI

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference (or additive effect)

      • FICI > 4: Antagonism

Quantitative Data Summary

The following tables provide a template for organizing experimental data when investigating the impact of efflux pumps on this compound activity.

Table 1: MIC of this compound Against Various Gram-Negative Strains

Bacterial StrainMIC of this compound (µg/mL)
Pseudomonas aeruginosa ATCC 27853Enter data here
Acinetobacter baumannii ATCC 19606Enter data here
Klebsiella pneumoniae ATCC 13883Enter data here
Clinical Isolate 1Enter data here
Clinical Isolate 2 (Efflux Pump Overexpression)Enter data here

Table 2: Effect of Efflux Pump Inhibitor (EPI) on this compound MIC

Bacterial StrainMIC of this compound Alone (µg/mL)MIC of this compound + EPI (µg/mL)Fold Change in MICFICIInterpretation
P. aeruginosa (Wild-Type)Enter data hereEnter data hereCalculateCalculateSynergy/Indifference
P. aeruginosa (Efflux Mutant)Enter data hereEnter data hereCalculateCalculateSynergy/Indifference
A. baumannii (Clinical Isolate)Enter data hereEnter data hereCalculateCalculateSynergy/Indifference

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_strain Prepare Bacterial Inoculum mic_spr206 Determine MIC of SPR206 Alone prep_strain->mic_spr206 mic_epi Determine MIC of EPI Alone prep_strain->mic_epi checkerboard Perform Checkerboard Assay prep_strain->checkerboard prep_spr206 Prepare this compound Dilutions prep_spr206->mic_spr206 prep_spr206->checkerboard prep_epi Prepare EPI Dilutions prep_epi->mic_epi prep_epi->checkerboard calc_fici Calculate FICI mic_spr206->calc_fici mic_epi->calc_fici checkerboard->calc_fici interpret Interpret Synergy calc_fici->interpret signaling_pathway cluster_cell Bacterial Cell spr206_ext This compound (Extracellular) spr206_int This compound (Intracellular) spr206_ext->spr206_int Entry efflux_pump Efflux Pump efflux_pump->spr206_ext Efflux spr206_int->efflux_pump Substrate Binding target Bacterial Target (Membrane) spr206_int->target Activity epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Inhibition

References

Technical Support Center: Investigating the Synergy of SPR206 Acetate with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the enhanced efficacy of SPR206 acetate in combination with beta-lactamase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with a beta-lactamase inhibitor?

A1: this compound is a next-generation polymyxin that disrupts the outer membrane of Gram-negative bacteria by binding to lipid A in the lipopolysaccharide (LPS).[1] This disruption can increase the permeability of the outer membrane, potentially allowing other antibiotics, such as beta-lactams, to more effectively reach their periplasmic targets (penicillin-binding proteins). Beta-lactamase inhibitors are used to counteract resistance to beta-lactam antibiotics by inactivating beta-lactamase enzymes. The synergistic hypothesis is that this compound facilitates the entry of the beta-lactam/beta-lactamase inhibitor combination, thereby overcoming resistance and enhancing bactericidal activity.

Q2: What are the primary methods to assess the in vitro synergy between this compound and a beta-lactamase inhibitor?

A2: The two most common methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill assay. The checkerboard assay determines the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic). The time-kill assay provides a dynamic assessment of bactericidal activity over time, confirming synergistic killing.

Q3: Are there any known challenges when working with polymyxins in combination studies?

A3: Yes, polymyxins like this compound can sometimes adhere to plastic surfaces, which may affect the accuracy of minimum inhibitory concentration (MIC) determinations in microtiter plates. To mitigate this, it is recommended to use low-binding plates or to prepare drug dilutions immediately before use. Additionally, the presence of divalent cations like Ca2+ and Mg2+ in the culture medium can affect polymyxin activity, so it is crucial to use standardized and consistent media, such as cation-adjusted Mueller-Hinton broth (CAMHB).

Q4: How is synergy defined in checkerboard and time-kill assays?

A4: In a checkerboard assay, synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5. An FIC index between 0.5 and 4.0 is generally considered additive or indifferent, while an FIC index > 4.0 suggests antagonism.[2][3] In a time-kill assay, synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[4]

Troubleshooting Guides

Checkerboard Assay Troubleshooting
Issue Potential Cause Recommended Solution
Inconsistent MIC values for this compound across experiments. Adsorption of this compound to the microtiter plate. Inconsistent cation concentration in the media.Use low-binding microtiter plates. Ensure the use of cation-adjusted Mueller-Hinton broth (CAMHB) and prepare it consistently for each experiment.
Growth observed in all wells, including high antibiotic concentrations. Bacterial contamination of the stock solutions or media. The bacterial inoculum was too high.Perform sterility checks on all reagents. Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard before dilution.
Difficulty in determining the FIC index due to trailing endpoints. Some bacterial strains may exhibit trailing growth, making the visual determination of the MIC challenging.Read the MIC as the lowest concentration with a significant reduction in growth (e.g., 80% inhibition) compared to the positive control. A spectrophotometer can be used for a more quantitative assessment of growth.
FIC index indicates antagonism. True antagonism between the compounds. Experimental error in dilutions or calculations.Repeat the experiment to confirm the result. Double-check all dilution calculations and pipetting techniques. Consider testing different concentrations or other beta-lactamase inhibitors.
Time-Kill Assay Troubleshooting
Issue Potential Cause Recommended Solution
High variability in CFU counts at the same time point. Inadequate mixing of the bacterial culture before sampling. Pipetting errors during serial dilutions.Ensure the culture is thoroughly mixed before each sampling. Use calibrated pipettes and fresh tips for each dilution. Plate a larger volume if necessary to improve accuracy.
No significant reduction in bacterial count with the combination. The chosen concentrations are too low. The combination is not synergistic against the tested strain.Perform the assay with concentrations at and above the MICs determined from the checkerboard assay. Consider that synergy may not be present for all strains or all combinations.
Rapid regrowth of bacteria after an initial decline. Selection of a resistant subpopulation. Degradation of one or both antibiotics over the 24-hour period.Perform susceptibility testing on the regrown colonies to check for resistance. Ensure the stability of this compound and the beta-lactamase inhibitor in the chosen medium and at 37°C for 24 hours.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens
OrganismStrainThis compound MIC (mg/L)
Pseudomonas aeruginosaATCC 278530.25[5]
Acinetobacter baumanniiNCTC133010.125[5]
Klebsiella pneumoniaeATCC 138820.125[5]
Escherichia coliATCC 259220.125[5]
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with a Beta-Lactam/Beta-Lactamase Inhibitor (BL/BLI) Against a Multi-Drug Resistant P. aeruginosa Strain
CompoundMIC Alone (mg/L)MIC in Combination (mg/L)FICFIC Index (FICI)Interpretation
This compound20.50.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
BL/BLI64160.25

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the checkerboard method to determine the in vitro synergy between this compound and a beta-lactam/beta-lactamase inhibitor combination.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the beta-lactam/beta-lactamase inhibitor in the appropriate solvent as recommended by the manufacturer.

    • Prepare working solutions of each drug at four times the final desired highest concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • In column 1, add 50 µL of the 4x working solution of the beta-lactam/beta-lactamase inhibitor to row A. Perform serial two-fold dilutions down the column.

    • In row A, add 50 µL of the 4x working solution of this compound to column 1. Perform serial two-fold dilutions across the row.

    • This creates a gradient of concentrations for both drugs.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of beta-lactam/beta-lactamase inhibitor.

    • Interpret the FICI as described in the FAQs.

Protocol 2: Time-Kill Assay

This protocol details the time-kill method to assess the bactericidal dynamics of this compound combined with a beta-lactam/beta-lactamase inhibitor.

  • Preparation of Cultures and Antibiotics:

    • Grow an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB.

    • Prepare test tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Beta-lactam/beta-lactamase inhibitor alone (at a clinically relevant concentration)

      • This compound and the beta-lactam/beta-lactamase inhibitor in combination

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viable Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Evaluate for synergy as defined in the FAQs.

Visualizations

Synergy_Pathway cluster_0 Gram-Negative Bacterium cluster_1 Outer_Membrane Outer Membrane (with LPS) BL_BLI Beta-Lactam/ Beta-Lactamase Inhibitor Outer_Membrane->BL_BLI Increased Permeability Periplasmic_Space Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Beta-Lactam inhibits PBP Beta_Lactamase Beta-Lactamase Periplasmic_Space->Beta_Lactamase Beta-Lactamase inactivates Beta-Lactam Inner_Membrane Inner Membrane Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to SPR206 This compound SPR206->Outer_Membrane Binds to Lipid A, disrupts membrane BL_BLI->Periplasmic_Space Enters Periplasm BL_BLI->Beta_Lactamase Inhibitor inactivates Beta-Lactamase Checkerboard_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate with 2-fold serial dilutions of SPR206 and BL/BLI Start->Plate_Setup Inoculum_Prep Prepare bacterial inoculum to 0.5 McFarland standard Plate_Setup->Inoculum_Prep Inoculation Inoculate plate with ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Visually determine MICs Incubation->Read_MIC Calculate_FIC Calculate FIC for each drug Read_MIC->Calculate_FIC Calculate_FICI Calculate FIC Index (FICI) Calculate_FIC->Calculate_FICI Interpret Interpret Synergy (FICI <= 0.5) Calculate_FICI->Interpret End End: Report Results Interpret->End Time_Kill_Workflow Start Start: Prepare Cultures & Antibiotics Setup_Tubes Set up test tubes with: - Growth Control - SPR206 alone - BL/BLI alone - Combination Start->Setup_Tubes Incubate_Shake Incubate at 37°C with shaking Setup_Tubes->Incubate_Shake Sampling Sample at 0, 2, 4, 8, 24 hours Incubate_Shake->Sampling Serial_Dilution Perform serial dilutions of samples Sampling->Serial_Dilution Plating Plate dilutions on agar Serial_Dilution->Plating Incubate_Plates Incubate plates at 37°C for 18-24h Plating->Incubate_Plates Count_CFU Count colonies and calculate CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze_Synergy Analyze for Synergy (>= 2-log10 decrease) Plot_Data->Analyze_Synergy End End: Report Results Analyze_Synergy->End

References

Validation & Comparative

A Comparative Analysis of the Nephrotoxicity Profiles of SPR206 Acetate and Polymyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resurgence of polymyxin-class antibiotics as a last-line defense against multidrug-resistant Gram-negative infections has been hampered by their significant nephrotoxic potential. This has spurred the development of novel polymyxin derivatives with improved safety profiles. Among these, SPR206 (acetate salt) has emerged as a promising candidate. This guide provides an objective comparison of the nephrotoxicity of SPR206 acetate and polymyxin B, supported by available preclinical and clinical experimental data.

Executive Summary

SPR206 is a novel polymyxin B analog engineered to minimize the renal toxicity associated with its parent compound.[1] Preclinical studies in animal models have demonstrated that SPR206 exhibits lower cytotoxicity to kidney cells and reduced accumulation in the kidneys compared to polymyxin B.[2][3] Furthermore, Phase 1 clinical trials have indicated that SPR206 is generally well-tolerated in healthy subjects, with no significant evidence of nephrotoxicity at therapeutic doses.[4] In contrast, polymyxin B is well-documented to cause nephrotoxicity through its accumulation in renal proximal tubule cells, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[5][6]

Data Presentation: Comparative Nephrotoxicity Data

The following tables summarize the available quantitative data from in vitro and in vivo studies comparing the nephrotoxicity of SPR206 and polymyxin B.

Table 1: In Vitro Cytotoxicity in Human Kidney Proximal Tubule Cells

CompoundAssayCell LineEndpointResultReference
SPR206 CytotoxicityHuman Proximal Tubule CellsIncreased ApoptosisLess apoptosis compared to Polymyxin B[7]
Polymyxin B CytotoxicityHuman Proximal Tubule CellsIncreased ApoptosisHigher apoptosis compared to VRP-034 (a novel formulation of Polymyxin B)[7]
SPR206 Transepithelial Electrical Resistance (TEER)Human Proximal Tubule CellsTEER DecreaseSignificantly smaller decrease in TEER at ≥10 μM compared to Polymyxin B[7]
Polymyxin B Transepithelial Electrical Resistance (TEER)Human Proximal Tubule CellsTEER DecreaseSignificant decrease in TEER at concentrations ≥10 μM[7]
SPR206 Kidney Injury Biomarker Release (KIM-1, NGAL, Clusterin)Human Proximal Tubule CellsBiomarker LevelsLower release of injury biomarkers at ≥10 µM compared to Polymyxin B[7]
Polymyxin B Kidney Injury Biomarker Release (KIM-1, NGAL, Clusterin)Human Proximal Tubule CellsBiomarker LevelsHigher release of injury biomarkers compared to VRP-034[7]

Table 2: In Vivo Nephrotoxicity in Animal Models (Rat)

CompoundDosing RegimenAnimal ModelKey FindingsReference
SPR206 Not specifiedRatLower kidney exposure than polymyxin B.[2]
Polymyxin B 4 mg/kg/day i.p. for 5 daysWistar RatsSignificant elevation in serum creatinine; decreased creatinine clearance.[6]
Polymyxin B 25 mg/kg/day s.c. for 2 daysSprague-Dawley RatsStatistically significant increase in serum urea (311%), creatinine (700%), KIM-1 (180%), and cystatin-C (66%).[8]

Table 3: Human Phase 1 Clinical Trial Data (SPR206)

Study PhaseDosingPopulationKey Renal Safety FindingsReference
Phase 1 SAD/MADSingle doses up to 400 mg; multiple doses of 100 mg q8h for 14 daysHealthy VolunteersNo evidence of changes in renal function or renal impairment.[2]
Phase 1 SAD/MADSingle doses from 10 mg to 400 mg; multiple daily doses from 75 mg to 450 mg for 7-14 daysHealthy VolunteersNo clinically significant changes in laboratory tests for renal function.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay in Human Proximal Tubule Cells
  • Cell Culture: Primary human proximal tubule cells are cultured as monolayers in Transwell plates.

  • Treatment: Cells are treated with various concentrations of this compound and polymyxin B (e.g., 0.3, 1, 3, 10, 30, and 60 µM) for up to 48 hours.

  • Nephrotoxicity Assessment:

    • Transepithelial Electrical Resistance (TEER): Measured to assess cell monolayer integrity.

    • Biomarker Analysis: Levels of kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), and clusterin are measured in the cell culture supernatant.

    • Cell Viability: Intracellular ATP levels and lactate dehydrogenase (LDH) release are quantified.

    • Apoptosis: Histological analysis using annexin V staining is performed to detect apoptotic cells.[7]

In Vivo Nephrotoxicity Assessment in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are used.

  • Dosing:

    • Polymyxin B: Administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at varying doses and frequencies (e.g., 25 mg/kg/day s.c. for 2 days or 4 mg/kg/day i.p. for 5 days).[6][8] A control group receives a saline solution.

    • This compound: Administered at comparable doses to the polymyxin B group for direct comparison.

  • Sample Collection: Blood and urine samples are collected at baseline and at specified time points during and after treatment. Kidney tissues are harvested at the end of the study.

  • Biomarker Analysis:

    • Serum: Analyzed for creatinine and blood urea nitrogen (BUN) levels.

    • Urine/Serum: Assessed for novel kidney injury biomarkers such as KIM-1 and cystatin-C.[8]

  • Histopathology: Kidney tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate for tubular necrosis, congestion, and other signs of renal damage.[8]

Mandatory Visualizations

Polymyxin_B_Nephrotoxicity_Pathway PolymyxinB Polymyxin B Renal_Tubule Renal Proximal Tubule Cell PolymyxinB->Renal_Tubule Uptake Accumulation Intracellular Accumulation Renal_Tubule->Accumulation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria Nrf2 Inhibition of Nrf2/NQO1 Pathway Accumulation->Nrf2 ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Antioxidant Decreased Antioxidant Response Nrf2->Antioxidant Antioxidant->Apoptosis

Caption: Polymyxin B-induced nephrotoxicity signaling pathway.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Grouping Grouping: - Control (Saline) - Polymyxin B - this compound Animal_Model->Grouping Dosing Dosing Administration (e.g., s.c. or i.p.) Grouping->Dosing Sample_Collection Sample Collection (Blood, Urine, Kidney Tissue) Dosing->Sample_Collection Biomarker_Analysis Biomarker Analysis (Serum Creatinine, BUN, KIM-1) Sample_Collection->Biomarker_Analysis Histopathology Histopathological Evaluation Sample_Collection->Histopathology Data_Analysis Data Analysis and Comparison Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for in vivo nephrotoxicity studies.

Conclusion

The available evidence strongly suggests that this compound possesses a significantly improved renal safety profile compared to polymyxin B. This is supported by both in vitro studies demonstrating lower cytotoxicity in human kidney cells and in vivo data indicating reduced kidney exposure in animal models.[2][7] Furthermore, Phase 1 clinical trials have not identified any significant signals of nephrotoxicity with SPR206.[4] While direct head-to-head in vivo comparative studies with comprehensive biomarker analysis are still emerging, the current body of research positions SPR206 as a promising next-generation polymyxin with the potential to overcome the dose-limiting nephrotoxicity of older agents like polymyxin B. Further clinical evaluation in patient populations is warranted to confirm these safety advantages in a real-world setting.

References

Head-to-Head Comparison: SPR206 Acetate Poised to Redefine Polymyxin Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, MA – In the ongoing battle against multidrug-resistant (MDR) Gram-negative bacteria, a novel polymyxin analogue, SPR206 acetate, is demonstrating significant promise, exhibiting enhanced potency and a potentially improved safety profile compared to legacy polymyxins like polymyxin B and colistin. This comprehensive guide provides a detailed head-to-head comparison, summarizing key experimental data, outlining methodologies, and visualizing the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound consistently demonstrates superior in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Notably, SPR206 maintains potent activity against many isolates that exhibit resistance to polymyxin B and colistin. Preclinical data further suggests a wider therapeutic window for SPR206, with evidence of reduced nephrotoxicity, a dose-limiting side effect of older polymyxins.

In Vitro Activity: A Quantitative Comparison

The antimicrobial potency of this compound against polymyxin B and colistin was evaluated using minimum inhibitory concentration (MIC) assays. The results, summarized below, highlight the enhanced activity of SPR206 across various multidrug-resistant strains.

Table 1: Comparative MIC Values (mg/L) for Acinetobacter baumannii
CompoundMIC50MIC90
This compound 0.120.25
Polymyxin B 0.251
Colistin 0.52

Data compiled from multiple in vitro studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC Values (mg/L) for Pseudomonas aeruginosa
CompoundMIC50MIC90
This compound 0.250.5
Polymyxin B 12
Colistin 12

Data compiled from multiple in vitro studies.

Table 3: Comparative MIC Values (mg/L) for Enterobacterales (E. coli & K. pneumoniae)
CompoundMIC50MIC90
This compound 0.060.25
Polymyxin B 0.251
Colistin 0.251

Data compiled from multiple in vitro studies.

Mechanism of Action: A Visualized Pathway

Polymyxins exert their bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This initial binding event triggers a cascade of events leading to membrane destabilization and cell death. While SPR206 shares this fundamental mechanism, its structural modifications appear to enhance its interaction with LPS and subsequent membrane disruption.

Polymyxin Mechanism of Action cluster_OM Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) Divalent_Cations Divalent Cations (Mg2+, Ca2+) Binding Electrostatic Interaction and Displacement of Cations Divalent_Cations->Binding Inner_Membrane Phospholipid Bilayer Polymyxin Polymyxin (SPR206, Polymyxin B, Colistin) Polymyxin->Binding Initial Contact Binding->LPS Insertion Hydrophobic Tail Insertion Binding->Insertion Permeabilization Outer Membrane Permeabilization Insertion->Permeabilization Translocation Translocation to Inner Membrane Permeabilization->Translocation Translocation->Inner_Membrane Disruption Inner Membrane Disruption Translocation->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Polymyxin mechanism of action on the Gram-negative bacterial cell envelope.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Method: Minimum Inhibitory Concentrations (MICs) were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A two-fold serial dilution of each antimicrobial agent was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

    • Bacterial isolates were cultured overnight, and the inoculum was prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Each well was inoculated with the bacterial suspension.

    • Plates were incubated at 35°C for 16-20 hours.

    • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibiotics in Microtiter Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess the cytotoxicity of the compounds against human renal proximal tubule epithelial cells (e.g., HK-2 cells).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then exposed to various concentrations of the test compounds for a specified period (e.g., 24 hours).

    • After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were solubilized with a solubilization buffer (e.g., DMSO).

    • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

In Vivo Efficacy (Neutropenic Mouse Thigh Infection Model)
  • Method: The neutropenic mouse thigh infection model was used to evaluate the in vivo efficacy of the antimicrobial agents.

  • Procedure:

    • Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

    • Mice were inoculated intramuscularly in the thigh with a clinical isolate of a target pathogen (e.g., P. aeruginosa).

    • Two hours post-infection, treatment with the test compounds or vehicle control was initiated via a specified route (e.g., subcutaneous or intravenous).

    • After 24 hours of treatment, mice were euthanized, and the thigh muscles were excised and homogenized.

    • The homogenates were serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy was determined by the reduction in bacterial burden compared to the control group.

In Vivo Nephrotoxicity (Rat Model)
  • Method: A rat model was used to assess the potential for drug-induced kidney injury.

  • Procedure:

    • Male Sprague-Dawley rats were administered daily doses of the test compounds or saline control via a specified route (e.g., subcutaneous) for a defined period (e.g., 7 days).

    • Blood samples were collected at various time points to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • At the end of the study, the animals were euthanized, and the kidneys were harvested for histopathological examination to assess for signs of tubular necrosis and other renal damage.

Conclusion

The data presented in this guide strongly suggest that this compound is a promising next-generation polymyxin with the potential to address the critical unmet need for new treatments for infections caused by multidrug-resistant Gram-negative bacteria. Its enhanced in vitro potency and encouraging preclinical safety profile warrant further clinical investigation. As the threat of antimicrobial resistance continues to grow, innovations like this compound offer a beacon of hope for clinicians and patients alike.

A Comparative Guide to Validating SPR206 Acetate MIC Results with ETEST Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the evaluation of novel antimicrobial agents, establishing accurate and reproducible methods for determining the Minimum Inhibitory Concentration (MIC) is of paramount importance. This guide provides a comparative framework for validating the MIC of SPR206 acetate, a promising polymyxin analog, using the ETEST methodology against the reference broth microdilution (BMD) method.

SPR206 is a next-generation polymyxin designed to exhibit potent activity against multidrug-resistant (MDR) Gram-negative pathogens while mitigating the nephrotoxicity associated with older polymyxins.[1][2] Its mechanism of action involves interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and bacterial cell death.[1][3][4][5][6] Accurate determination of its MIC is crucial for preclinical and clinical assessments.

The ETEST system offers a quantitative method for determining antimicrobial susceptibility through a predefined antibiotic gradient on a plastic strip.[7][8][9] This methodology combines the principles of dilution and diffusion, providing a direct quantification of the MIC.[7][10] While reference methods like BMD are standard, the ETEST offers a less complex and more flexible alternative for certain laboratory settings.[11][12] This guide outlines the experimental protocol for ETEST, presents a template for comparative data analysis, and provides visualizations for the experimental workflow.

Data Presentation: Comparative MIC Analysis

While direct comparative studies validating this compound ETEST results against a reference method were not publicly available at the time of this publication, the following table provides an illustrative template for presenting such data. This format is based on validation studies of other antimicrobial agents.[13][14][15] The data herein is hypothetical and serves to demonstrate how results would be structured for a comparative analysis.

OrganismStrain IDThis compound MIC (µg/mL) - Broth Microdilution (Reference)This compound MIC (µg/mL) - ETESTEssential Agreement (±1 log2 dilution)Categorical Agreement
Pseudomonas aeruginosaATCC 278530.250.25YesYes
Acinetobacter baumanniiNCTC133010.1250.125YesYes
Escherichia coliATCC 259220.1250.19YesYes
Klebsiella pneumoniaeATCC 138820.1250.25YesYes
Pseudomonas aeruginosaMDR Isolate 10.50.38YesYes
Acinetobacter baumanniiMDR Isolate 223NoNo

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

ETEST Methodology for this compound MIC Determination

This protocol describes the steps for determining the MIC of this compound using the ETEST gradient diffusion method.

1. Isolate Preparation:

  • Subculture the bacterial isolate to be tested onto a non-selective agar medium (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate for 18-24 hours at 35-37°C to ensure purity and viability.
  • Prepare a bacterial suspension by selecting 3-5 morphologically similar colonies and suspending them in a suitable broth (e.g., Mueller-Hinton Broth or 0.85% saline).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer.

2. Inoculation:

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
  • Allow the agar surface to dry for 10-15 minutes before applying the ETEST strips.

3. ETEST Strip Application:

  • Using sterile forceps, apply the this compound ETEST strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar surface.
  • Once applied, do not move the strip as the antibiotic gradient begins to form immediately.

4. Incubation:

  • Incubate the plates in an inverted position at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and longer incubation times may be required.

5. Reading and Interpretation:

  • After incubation, a symmetrical inhibition ellipse will be visible.
  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the ETEST strip.
  • If the intersection point falls between two markings on the scale, the result should be rounded up to the next highest twofold dilution value.[7]
  • For quality control, test a reference strain with a known SPR206 MIC range in parallel.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation process.

ETEST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Suspension Prepare 0.5 McFarland Suspension Isolate->Suspension Inoculate Inoculate Mueller-Hinton Agar Plate Suspension->Inoculate Apply_Strip Apply this compound ETEST Strip Inoculate->Apply_Strip Incubate Incubate at 35-37°C for 16-20 hours Apply_Strip->Incubate Read_MIC Read MIC at Ellipse Intersection Incubate->Read_MIC Record Record MIC Value Read_MIC->Record

Caption: Workflow for this compound MIC Determination using ETEST.

Validation_Logic cluster_methods MIC Determination Methods cluster_comparison Comparative Analysis cluster_outcomes Validation Outcomes BMD Broth Microdilution (Reference Method) Compare Compare MIC Values BMD->Compare ETEST ETEST (Test Method) ETEST->Compare Essential_Agreement Essential Agreement (±1 log2 dilution) Compare->Essential_Agreement if within range Categorical_Agreement Categorical Agreement (S, I, R) Compare->Categorical_Agreement if same category Discrepancy Discrepancy Compare->Discrepancy if not in agreement

Caption: Logical Flow for Validating ETEST against a Reference Method.

References

Comparative pharmacodynamics of SPR206 acetate and colistin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the pharmacodynamics of the novel polymyxin analogue SPR206 acetate against the last-resort antibiotic colistin, supported by experimental data.

In the landscape of multidrug-resistant (MDR) Gram-negative bacterial infections, the clinical utility of colistin, a last-resort polymyxin antibiotic, is hampered by significant nephrotoxicity. SPR206, a next-generation polymyxin analogue, has been engineered to mitigate this toxicity while retaining potent antibacterial activity. This guide provides a comparative overview of the in vivo pharmacodynamics of this compound and colistin, summarizing key experimental data on their efficacy and safety profiles.

In Vitro Activity: SPR206 Demonstrates Superior Potency

A foundational aspect of pharmacodynamics is the intrinsic potency of a drug against a pathogen, often measured by the Minimum Inhibitory Concentration (MIC). In vitro studies consistently demonstrate that SPR206 has a lower MIC than colistin against a range of clinically significant Gram-negative bacteria, including multidrug-resistant strains.

OrganismDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Acinetobacter baumannii (colistin-susceptible)SPR2060.120.25
Colistin11
Acinetobacter baumannii (colistin-resistant)SPR2060.120.25
Colistin48
Pseudomonas aeruginosaSPR2060.250.25-0.5
Colistin11
EnterobacteralesSPR2060.060.25
Colistin0.250.5

Table 1: Comparative in vitro activity of SPR206 and colistin against various Gram-negative bacteria. Data compiled from multiple sources.[1][2][3][4]

In Vivo Efficacy: Murine Infection Models

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. While direct head-to-head in vivo efficacy studies between SPR206 and colistin are not extensively published, studies comparing SPR206 to polymyxin B (a close structural and functional analogue of colistin) in murine thigh and lung infection models demonstrate the potent activity of SPR206.

ModelPathogenTreatmentDose (mg/kg)Bacterial Burden Reduction (log₁₀ CFU/g or CFU/mL)
Murine Thigh InfectionA. baumannii NCTC13301SPR20643.4
Polymyxin B42.7
Murine Lung InfectionA. baumanniiSPR20610, 20, 30 (s.c., q4h)3.01, 4.58, 4.40
Polymyxin B10, 20 (s.c., q4h)0.75, 2.79
Murine Lung InfectionP. aeruginosaSPR20610, 30 (s.c., q8h)2.61, 3.58
Polymyxin B10, 25 (s.c., q8h)1.76, 1.52

Table 2: In vivo efficacy of SPR206 compared to Polymyxin B in murine infection models.[5][6]

In a murine pulmonary infection model with A. baumannii, a 20 mg/kg dose of SPR206 administered every 12 hours resulted in 100% survival, compared to 20% in the untreated control group.[7] Furthermore, in a murine wound infection model, SPR206 significantly reduced bacterial burden and decreased the time to heal compared to untreated groups.[7]

Safety Profile: Reduced Nephrotoxicity of SPR206

A key differentiator in the pharmacodynamic profiles of SPR206 and colistin is their impact on renal function. Colistin is well-documented to cause nephrotoxicity in a significant percentage of patients.[8] SPR206 was specifically designed to have a lower potential for kidney damage.[5][7] Non-clinical toxicology studies in mice, rats, and non-human primates have confirmed that SPR206 exhibits a lower risk of nephrotoxicity compared to both colistin and polymyxin B.[9]

Experimental Protocols

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.

Murine_Thigh_Infection_Workflow cluster_Induction Infection Induction cluster_Treatment Treatment cluster_Assessment Efficacy Assessment Neutropenia Induce Neutropenia (cyclophosphamide) Infection Intramuscular Injection of Bacteria into Thigh Neutropenia->Infection 24-72h Dosing Administer SPR206 or Colistin (IV or SC) Infection->Dosing ~2h post-infection Thigh_Harvest Harvest Thigh Muscle (at 24h post-treatment) Dosing->Thigh_Harvest Homogenization Homogenize Tissue Thigh_Harvest->Homogenization CFU_Count Plate Serial Dilutions and Count CFUs Homogenization->CFU_Count

Murine Thigh Infection Model Workflow

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to mimic an immunocompromised state.[6]

  • Infection: A defined inoculum of the bacterial strain (e.g., A. baumannii or P. aeruginosa) is injected into the thigh muscle.[6]

  • Treatment: At a specified time post-infection (typically 2 hours), treatment with SPR206, colistin, or a vehicle control is initiated. Dosing regimens can be administered intravenously (IV) or subcutaneously (SC) at various intervals.[6][10]

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial colony-forming unit (CFU) counting.[10]

Murine Lung Infection Model

This model is used to assess antibiotic efficacy against respiratory pathogens.

Murine_Lung_Infection_Workflow cluster_Induction Infection Induction cluster_Treatment Treatment cluster_Assessment Efficacy Assessment Anesthesia Anesthetize Mouse Inoculation Intranasal or Intratracheal Inoculation of Bacteria Anesthesia->Inoculation Dosing Administer SPR206 or Colistin (IP, SC, or IV) Inoculation->Dosing ~2h post-infection Lung_Harvest Harvest Lungs (at specified timepoints) Dosing->Lung_Harvest Survival Monitor Survival Dosing->Survival Homogenization Homogenize Lung Tissue Lung_Harvest->Homogenization CFU_Count Plate Serial Dilutions and Count CFUs Homogenization->CFU_Count

Murine Lung Infection Model Workflow

Methodology:

  • Infection: Mice are anesthetized, and a bacterial suspension is delivered directly into the lungs via intranasal or intratracheal administration.[6][11]

  • Treatment: Antibiotic therapy is initiated at a set time after infection.[7]

  • Efficacy Assessment: Efficacy is determined by either monitoring survival over a period of days or by harvesting the lungs at a specific time point (e.g., 24 hours) to quantify the bacterial burden through CFU counting.[7][11]

Mechanism of Action: A Shared Pathway

Both SPR206 and colistin are polymyxins and share a fundamental mechanism of action against Gram-negative bacteria.

Polymyxin_Mechanism_of_Action cluster_OM Outer Membrane cluster_IM Inner Membrane Polymyxin SPR206 / Colistin LPS Lipopolysaccharide (LPS) Polymyxin->LPS Electrostatic Interaction Membrane_Disruption Membrane Destabilization LPS->Membrane_Disruption Displacement of Ca²⁺ and Mg²⁺ Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Polymyxin Mechanism of Action

The initial step involves an electrostatic interaction between the positively charged polymyxin molecule and the negatively charged lipid A component of the lipopolysaccharide (LPS) in the bacterial outer membrane.[5] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to outer membrane destabilization and increased permeability. Subsequently, the antibiotic disrupts the inner cytoplasmic membrane, resulting in leakage of cellular contents and ultimately, bacterial cell death.[5]

Conclusion

The available in vivo and in vitro data strongly suggest that this compound offers a significant pharmacodynamic advantage over colistin. Its superior in vitro potency, coupled with comparable or enhanced in vivo efficacy (as suggested by comparisons with polymyxin B) and a markedly improved safety profile with respect to nephrotoxicity, positions SPR206 as a promising next-generation polymyxin for the treatment of severe infections caused by multidrug-resistant Gram-negative bacteria. Further direct comparative in vivo studies with colistin will be valuable to fully elucidate the extent of its therapeutic benefits.

References

SPR206 Acetate Demonstrates Superior In Vitro Potency Against Colistin-Resistant Gram-Negative Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A new-generation polymyxin, SPR206 acetate, shows enhanced effectiveness against challenging colistin-resistant Gram-negative bacteria, offering a potential new line of defense against multidrug-resistant pathogens.

SPR206, a novel polymyxin analogue, is emerging as a promising therapeutic candidate, exhibiting potent in vitro activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including strains that have developed resistance to colistin, a last-resort antibiotic.[1][2] Studies show that SPR206 not only has a better safety profile, particularly concerning nephrotoxicity, but also demonstrates superior bactericidal action compared to its predecessors, polymyxin B and colistin.[3][4][5]

Comparative In Vitro Potency: SPR206 vs. Colistin

A substantial body of evidence highlights the superior in vitro potency of SPR206 against both colistin-susceptible and colistin-resistant isolates. In direct comparisons, SPR206 consistently demonstrates lower Minimum Inhibitory Concentrations (MICs) than colistin, indicating that a smaller concentration of the drug is required to inhibit bacterial growth.

One study found that SPR206 was 2- to 4-fold more potent than colistin and polymyxin B against Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae.[6][7] Another comprehensive analysis of colistin-resistant A. baumannii isolates revealed that SPR206 had MIC₅₀/MIC₉₀ values that were 16- to 32-fold lower than those of colistin.[8] This enhanced activity was notably maintained even in strains with mutations in the pmrCAB operon, a common mechanism for colistin resistance.[1][8][9] However, its effectiveness is diminished against strains with alterations in the lpx genes, which lead to the absence of the drug's target, lipid A.[8]

The following table summarizes the comparative in vitro activity of SPR206 and colistin against various resistant Gram-negative isolates from several studies.

Bacterial SpeciesResistance ProfileNo. of IsolatesComparatorMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Acinetobacter baumannii Colistin-Resistant14SPR206 0.12 0.25 [8]
14Colistin48[8]
A. baumannii Colistin-Resistant17SPR206 1 16 [8]
17Colistin16256[8]
Acinetobacter spp. Extensively Drug-Resistant (XDR)-SPR206 0.12 8 [10]
Enterobacterales Colistin-Resistant-SPR206 16 128 [6][7]
-Colistin8128[6][7]
Escherichia coli All-SPR206 0.06 0.12 [11]
-Colistin0.250.25[11]
Klebsiella pneumoniae All-SPR206 0.06 0.12 [11]
-Colistin0.250.25[11]

Experimental Protocols

The determination of in vitro potency for SPR206 and comparator agents is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Dilution: The antimicrobial agents (e.g., SPR206, colistin) are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well of a 96-well microtiter plate, containing the diluted antimicrobial agents, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Results start Start bacterial_culture Isolate Bacterial Colony start->bacterial_culture mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate antibiotic_prep Prepare Serial Dilutions of SPR206/Colistin plate_prep Add Dilutions to 96-Well Plate antibiotic_prep->plate_prep plate_prep->inoculate incubation Incubate Plate (16-20h at 35°C) inoculate->incubation read_mic Read Plate for Visible Growth incubation->read_mic end Determine MIC Value read_mic->end G cluster_action Mechanism of Action cluster_resistance Colistin Resistance Mechanism polymyxin SPR206 / Colistin (Positively Charged) lps Lipid A of LPS (Negatively Charged) polymyxin->lps Binds to membrane Outer Membrane Stabilized by Mg2+/Ca2+ polymyxin->membrane Displaces Mg2+/Ca2+ binding Reduced Colistin Binding lps->membrane is part of disruption Membrane Disruption & Permeabilization membrane->disruption Leads to death Bacterial Cell Death disruption->death pmrAB pmrAB/lpx Mutations lps_mod Lipid A Modification or Loss pmrAB->lps_mod Cause lps_mod->binding resistance Colistin Resistance binding->resistance

References

SPR206 Acetate: A Comparative Review of Clinical Trial Data for a Once-Promising Next-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – November 21, 2025 – SPR206 acetate, an intravenously administered next-generation polymyxin, recently saw its development halted by Spero Therapeutics in the first quarter of 2025, despite demonstrating a favorable safety profile and potent in vitro activity against multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comprehensive evaluation of the publicly available clinical trial data for this compound, offering a retrospective comparison with other antibiotics used for challenging Gram-negative infections. The information presented is intended for researchers, scientists, and drug development professionals to understand the clinical trajectory of SPR206 and the broader landscape of antibiotic development for MDR pathogens.

Executive Summary

SPR206 was developed to address the urgent threat of MDR Gram-negative infections, including those caused by pathogens identified as critical and serious threats by the World Health Organization and the Centers for Disease Control and Prevention. As a polymyxin analogue, SPR206 was designed to retain the potent bactericidal activity of older polymyxins, like colistin and polymyxin B, while mitigating their significant nephrotoxicity.

Phase 1 clinical trials suggested that SPR206 was generally well-tolerated in healthy volunteers, with no evidence of kidney damage at anticipated therapeutic doses.[1][2][3] Furthermore, a study in healthy adults demonstrated that SPR206 achieves concentrations in the lung epithelial lining fluid predicted to be effective against target pathogens.[4] Despite these promising early-stage results and clearance from the U.S. Food and Drug Administration (FDA) to proceed with a Phase 2 trial for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), Spero Therapeutics discontinued the program due to a pipeline reprioritization.[5]

This guide will summarize the key findings from the SPR206 Phase 1 program and compare its preclinical and early clinical data with established and newer therapies for MDR Gram-negative infections, such as polymyxin B, colistin, cefiderocol, and ceftazidime-avibactam.

This compound: Mechanism of Action

SPR206, like other polymyxins, acts by disrupting the integrity of the outer membrane of Gram-negative bacteria. This process is initiated by an electrostatic interaction between the positively charged SPR206 molecule and the negatively charged lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability. Ultimately, this disruption results in bacterial cell death.

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A) DivalentCations Ca²⁺ / Mg²⁺ LPS->DivalentCations Stabilize Disruption Outer Membrane Destabilization & Increased Permeability LPS->Disruption Displacement of Cations SPR206 This compound SPR206->LPS Electrostatic Interaction CellDeath Bacterial Cell Death Disruption->CellDeath

Figure 1: Simplified signaling pathway of SPR206's mechanism of action.

Clinical Trial Data for this compound

The clinical development of this compound was in its early stages, with completed Phase 1 trials. A Phase 2 trial in patients with HABP/VABP was planned but ultimately canceled.

Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Trial (NCT03792308)

This first-in-human study aimed to evaluate the safety, tolerability, and pharmacokinetics of SPR206 in healthy adults.[1][2][6]

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 94 healthy adult volunteers.

  • SAD Cohorts: Seven cohorts received single intravenous (IV) doses of SPR206 ranging from 10 mg to 400 mg, or a placebo.

  • MAD Cohorts: Five cohorts received multiple IV doses of SPR206, with total daily doses ranging from 75 mg to 450 mg, or a placebo, for 7 to 14 consecutive days.

  • Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were determined from plasma and urine samples.

Summary of Key Findings:

ParameterResult
Tolerability Generally well-tolerated. Most adverse events were mild to moderate in severity.[1][6]
Nephrotoxicity No evidence of kidney damage was observed, even at the highest doses tested for 14 days.[1][2][6]
Pharmacokinetics Systemic exposure to SPR206 was approximately dose-proportional. The half-life ranged from 2.4 to 4.1 hours. No significant drug accumulation was noted with repeated dosing.[2]
Excretion SPR206 is primarily excreted unchanged in the urine.[2]
Phase 1 Bronchoalveolar Lavage (BAL) Trial (NCT04868292)

This study was designed to assess the concentration of SPR206 in the lungs of healthy volunteers.[4][7]

Experimental Protocol:

  • Study Design: An open-label study.

  • Participants: 30 healthy volunteers.

  • Dosing: Subjects received three 100 mg doses of SPR206 infused intravenously every eight hours.

  • Assessments: Bronchoscopy with BAL was performed at various time points after the third dose to measure SPR206 concentrations in the epithelial lining fluid (ELF) and alveolar macrophages. Plasma concentrations were also measured.

Summary of Key Findings:

ParameterResult
Lung Penetration SPR206 demonstrated good penetration into the ELF.[4]
ELF Concentration The average concentration of SPR206 in the ELF was found to exceed the minimum inhibitory concentration (MIC) for many target Gram-negative pathogens for the entire 8-hour dosing interval.[4]
Phase 1 Renal Impairment Trial (NCT04865393)

This trial investigated the safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal function.[8][9][10]

Experimental Protocol:

  • Study Design: An open-label study.

  • Participants: Cohorts of subjects with normal renal function, mild, moderate, and severe renal impairment, and end-stage renal disease (ESRD) on hemodialysis.

  • Dosing: A single 100 mg IV dose of SPR206 was administered.

  • Assessments: Safety and pharmacokinetic parameters were evaluated.

Summary of Key Findings:

ParameterResult
Safety SPR206 was generally safe and well-tolerated in subjects with renal impairment.[8][10]
Pharmacokinetics Systemic exposure to SPR206 increased as renal function decreased.[8][9][10]
Dose Adjustment The results suggested that dose adjustments would be necessary for patients with severe renal impairment and ESRD on hemodialysis.[10]

Comparative Landscape

While direct head-to-head clinical trial data for SPR206 against comparators in infected patient populations is unavailable due to its discontinued development, a comparison can be drawn from in-vitro data and the clinical trial outcomes of other relevant antibiotics.

In Vitro Potency

In vitro studies have consistently demonstrated the potent activity of SPR206 against a broad range of Gram-negative pathogens, including MDR strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.

OrganismSPR206 MIC₉₀ (mg/L)Colistin MIC₉₀ (mg/L)
Acinetobacter baumannii0.51
Pseudomonas aeruginosa0.251
Enterobacterales0.250.5

Data from in vitro pharmacology studies.[11]

Comparison with Other Antibiotics for HABP/VABP

The planned Phase 2 trial for SPR206 was to be in patients with HABP/VABP. Below is a summary of clinical trial data for other antibiotics approved for this indication.

DrugTrialComparatorPrimary EndpointKey Efficacy Outcome
Cefiderocol APEKS-NPMeropenem14-day all-cause mortalityNon-inferior to meropenem.[11][12]
Ceftazidime-avibactam REPROVEMeropenem28-day all-cause mortalityNon-inferior to meropenem.[13][14][15]
Polymyxin B / Colistin VariousStandard of careClinical cure / MortalityEfficacy is generally comparable to other agents, but use is limited by toxicity. Combination therapy is common.[16][17][18][19]

Experimental Workflow and Logical Relationships

The clinical development path for an antibiotic like SPR206 follows a structured progression from preclinical studies to phased clinical trials.

Preclinical Preclinical Studies (In Vitro & In Vivo) Phase1 Phase 1 Trials (Safety & PK in Healthy Volunteers) - SAD/MAD (NCT03792308) - BAL (NCT04868292) - Renal Impairment (NCT04865393) Preclinical->Phase1 Phase2_Planned Planned Phase 2 Trial (Efficacy & Safety in Patients) - HABP/VABP Phase1->Phase2_Planned Discontinued Development Discontinued (Q1 2025) Phase2_Planned->Discontinued Phase3 Phase 3 Trials (Pivotal Efficacy & Safety) Phase2_Planned->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2: Clinical development workflow for this compound.

Conclusion

The clinical trial data for this compound from its Phase 1 program were promising, suggesting a well-tolerated profile with no signs of the nephrotoxicity that plagues older polymyxins. The drug demonstrated potent in vitro activity against a wide array of challenging Gram-negative pathogens and achieved target concentrations in the lungs of healthy volunteers. However, the discontinuation of its development underscores the significant challenges in bringing new antibiotics to market. This comparative guide serves as a valuable resource for the scientific community, providing a detailed overview of the clinical journey of SPR206 and a snapshot of the current therapeutic landscape for multidrug-resistant Gram-negative infections. The data generated for SPR206 may yet inform future antibiotic development efforts.

References

A Head-to-Head Battle: SPR206 Acetate Versus Standard-of-Care Antibiotics in the Fight Against Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of preclinical data reveals that SPR206 acetate, a novel polymyxin analogue, demonstrates potent activity against multidrug-resistant (MDR) Gram-negative bacteria, often outperforming standard-of-care antibiotics such as colistin and polymyxin B. This guide provides a detailed comparison of this compound with these conventional agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

SPR206 is a next-generation polymyxin designed to address the therapeutic limitations of older polymyxins, namely nephrotoxicity.[1] It is an intravenous agent that has shown potent broad-spectrum activity against Gram-negative bacteria, including those identified as urgent and serious threats by the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO).[2]

Superior In Vitro Potency Against MDR Pathogens

This compound has consistently demonstrated superior in vitro activity against a wide range of challenging Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) data, a key measure of an antibiotic's potency, highlights the advantages of SPR206.

Comparative MIC Values (μg/mL)
OrganismDrugMIC50MIC90
Acinetobacter baumannii (colistin-susceptible)SPR206 0.064 0.125
Colistin0.250.25
Acinetobacter baumannii (colistin-resistant)SPR206 0.12 0.25
Colistin48
Pseudomonas aeruginosaSPR206 0.25 0.5
Colistin11
EnterobacteralesSPR206 0.06 0.25
Colistin0.250.5
NDM-producing EnterobacteriaceaeSPR206 0.125 0.25
KPC-2-producing EnterobacteriaceaeSPR206 0.125 0.5

Data compiled from multiple preclinical studies.[3][4][5][6]

Notably, this compound retains significant activity against colistin-resistant strains of Acinetobacter baumannii, with MIC50 and MIC90 values that are 16- to 32-fold lower than those of colistin.[3][7] Against a collection of 30 clinical strains of A. baumannii, including 17 colistin-resistant isolates, SPR206 demonstrated MIC50/MIC90 values of 1/16 mg/L, compared to 16/256 mg/L for colistin.[3] Furthermore, in a study of 118 A. baumannii strains, resistance to SPR206 was detected in only one isolate.[7]

Robust In Vivo Efficacy in Murine Infection Models

The potent in vitro activity of this compound translates to significant efficacy in preclinical in vivo models of infection.

Murine Thigh Infection Model

In a neutropenic mouse thigh infection model, SPR206 demonstrated dose-dependent reduction in bacterial burden against various Gram-negative pathogens.

PathogenDosing Regimen (mg/kg)Log10 CFU Reduction vs. Control
P. aeruginosa10 (q8h)2.61
30 (q8h)3.58
A. baumannii10 (q4h)3.01
20 (q4h)4.58
30 (q4h)4.40

Data from a study using subcutaneous administration.[8]

Murine Lung Infection Model

SPR206 also showed significant efficacy in a murine model of pulmonary infection. In mice infected with A. baumannii, SPR206 treatment at 20 mg/kg every 12 hours resulted in 100% survival, compared to untreated controls.[9] In a separate study, SPR206 demonstrated superior bacterial burden reduction in the lungs compared to polymyxin B against both P. aeruginosa and A. baumannii.[8]

Mechanism of Action: Targeting the Bacterial Outer Membrane

Like other polymyxins, this compound's primary mechanism of action involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] This interaction disrupts the integrity of the outer membrane, leading to increased permeability and ultimately, cell death.[1]

The initial step is an electrostatic interaction between the positively charged SPR206 molecule and the negatively charged phosphate groups of lipid A, a component of LPS.[1] This displaces divalent cations (Mg2+ and Ca2+) that normally stabilize the LPS layer.[10] Following this initial binding, the hydrophobic regions of SPR206 insert into the membrane, causing further destabilization and the formation of pores, which leads to leakage of cellular contents and bacterial death.[10]

SPR206_Mechanism_of_Action cluster_OuterMembrane Bacterial Outer Membrane cluster_SPR206 This compound cluster_CellularEffects Cellular Effects LPS Lipopolysaccharide (LPS) LipidA Lipid A MembraneDisruption Outer Membrane Disruption LPS->MembraneDisruption Displacement of Mg2+/Ca2+ SPR206 SPR206 SPR206->LPS Electrostatic Interaction PermeabilityIncrease Increased Permeability MembraneDisruption->PermeabilityIncrease CellDeath Bacterial Cell Death PermeabilityIncrease->CellDeath

Caption: Mechanism of SPR206 action on the bacterial outer membrane.

Experimental Protocols

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6] Briefly, serial twofold dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth. Bacterial isolates were grown to a standardized inoculum density and added to the wells containing the antimicrobial dilutions. The plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Antimicrobial_Susceptibility_Workflow start Start prep_antibiotics Prepare serial dilutions of antibiotics start->prep_antibiotics prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate antibiotic dilutions with bacteria prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Neutropenic Murine Thigh Infection Model

Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[11] Mice were then infected intramuscularly in the thigh with a standardized inoculum of the test organism.[11] Treatment with this compound, a comparator antibiotic, or vehicle was initiated at a specified time post-infection and administered via a defined route (e.g., subcutaneous or intravenous) and schedule.[8] At the end of the treatment period, mice were euthanized, and the thighs were aseptically removed and homogenized. Bacterial burden was quantified by plating serial dilutions of the homogenate on appropriate agar media and counting the resulting colony-forming units (CFU).[11]

Murine_Thigh_Infection_Model_Workflow start Start induce_neutropenia Induce neutropenia in mice (cyclophosphamide) start->induce_neutropenia infect_thigh Infect thigh muscle with bacteria induce_neutropenia->infect_thigh administer_treatment Administer SPR206, comparator, or vehicle infect_thigh->administer_treatment euthanize_harvest Euthanize mice and harvest thighs administer_treatment->euthanize_harvest homogenize_plate Homogenize tissue and plate for CFU counting euthanize_harvest->homogenize_plate quantify_burden Quantify bacterial burden (CFU/thigh) homogenize_plate->quantify_burden end End quantify_burden->end

Caption: Workflow for the neutropenic murine thigh infection model.

Conclusion

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of serious infections caused by MDR Gram-negative bacteria. Its enhanced in vitro potency, particularly against colistin-resistant strains, and robust in vivo efficacy, coupled with a potentially improved safety profile, position it as a valuable potential alternative to current standard-of-care polymyxins. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for SPR206 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of SPR206 acetate, a polymyxin analog antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given the antibiotic nature of this compound and its likely heat stability, standard autoclaving is not a sufficient disposal method. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Chemical and Physical Properties

A summary of the known properties of this compound and the related compound Polymyxin B is provided below. This information is crucial for understanding the handling and disposal requirements.

PropertyThis compoundPolymyxin B Sulfate (for reference)Data Source
Appearance White to off-white solidCrystalline solid[1]
Formula C52H82ClN15O12.xC2H4O2C56H98N16O13 • H2SO4[1][2]
CAS Number 2408422-41-11405-20-5[1][2]
Water Solubility Soluble (exact concentration not specified)0.0744 mg/mL[3]
PBS (pH 7.2) Solubility Not specifiedApprox. 2 mg/mL[2]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.-20°C[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay Waste Generation

A common laboratory procedure involving this compound is the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. This protocol generates multiple waste streams that require proper disposal.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the powdered compound in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), to a known concentration.

  • Serial Dilutions: A series of dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile tubes or 96-well microtiter plates.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions to allow for bacterial growth.

  • Analysis: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

This process generates liquid waste containing the antibiotic, bacteria, and growth media, as well as solid waste in the form of contaminated pipette tips, tubes, and plates.

Disposal Procedures for this compound Waste

All materials contaminated with this compound must be segregated and disposed of as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Segregation at the Point of Generation:

    • Immediately segregate all waste contaminated with this compound from other laboratory waste streams (e.g., regular trash, biohazardous waste intended for autoclaving).

    • Use designated, clearly labeled, leak-proof hazardous waste containers.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including unused stock solutions, leftover media from MIC assays, and contaminated buffers, in a dedicated hazardous chemical waste container.

    • The container must be compatible with the solvents used (e.g., glass or appropriate plastic for aqueous solutions and DMSO).

    • Label the container clearly with "Hazardous Waste," "Antibiotic Waste," and "this compound."

  • Solid Waste Disposal:

    • Place all solid waste contaminated with this compound, such as used pipette tips, microtiter plates, culture tubes, and contaminated personal protective equipment (PPE), into a designated hazardous waste container for solids.

    • This container should be lined with a heavy-duty plastic bag.

    • Label the container clearly with "Hazardous Waste," "Antibiotic Waste," and "this compound."

  • Decontamination of Glassware and Equipment:

    • Reusable glassware and equipment should be decontaminated by soaking in a suitable chemical disinfectant known to be effective against polymyxins or by following established laboratory protocols for hazardous chemical waste decontamination.

    • After chemical decontamination, wash the items thoroughly with laboratory-grade detergent and rinse with purified water.

  • Final Disposal:

    • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for handling and disposing of this compound waste.

SPR206_Disposal_Workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal Disposal Phase exp_start Start Experiment with This compound prep_stock Prepare Stock Solution exp_start->prep_stock run_assay Perform Assay (e.g., MIC) prep_stock->run_assay liquid_waste Liquid Waste: - Unused stock - Contaminated media run_assay->liquid_waste solid_waste Solid Waste: - Pipette tips - Plates/Tubes - Contaminated PPE run_assay->solid_waste segregate Segregate as Hazardous Chemical Waste liquid_waste->segregate solid_waste->segregate collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Workflow for the generation and disposal of this compound waste.

MIC_Assay_Workflow start Start MIC Assay weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Perform Serial Dilutions in Growth Medium stock->dilute inoculate Inoculate with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read and Record MIC incubate->read_results end End of Assay read_results->end waste Dispose of all contaminated materials as hazardous chemical waste read_results->waste

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

Personal protective equipment for handling SPR206 acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SPR206 Acetate

For Research Use Only. Not for use in humans.

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the compound.

Immediate Safety and Personal Protective Equipment (PPE)

While specific hazard classifications for this compound are not publicly available, it should be handled with care as a potent investigational antibiotic. Adherence to standard laboratory safety protocols is essential to minimize exposure.

Proper PPE is the primary defense against potential exposure. The following equipment should be worn at all times when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecification
Eye Protection Safety GlassesWith side shields, conforming to EN166 or NIOSH standards.
Hand Protection GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Body Protection Lab CoatA standard laboratory coat should be worn and kept fastened.
Respiratory Protection RespiratorAn N95 (US) or equivalent respirator is recommended when handling the powder form to avoid inhalation of dust.
Operational Plan: Handling and Storage

Proper handling and storage are vital for maintaining the stability and integrity of this compound.

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or otherwise manipulating the powder.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

Storage:

  • Powder: Store in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C for long-term storage (up to 3 years).

  • Stock Solutions: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.

  • Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.

First Aid Measures

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don the recommended PPE (safety glasses, gloves, lab coat, and respirator).

  • Contain the Spill: For powdered spills, gently cover with an absorbent material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect and Dispose: Carefully collect the absorbed material into a suitable, sealed container for disposal.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

Experimental Protocols and Visualizations

Mechanism of Action: Interaction with Bacterial Outer Membrane

This compound is a next-generation polymyxin analog that exhibits potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its primary mechanism of action involves a direct interaction with the lipopolysaccharide (LPS) in the outer membrane of these bacteria.[3][4] This interaction disrupts the integrity of the outer membrane, leading to increased permeability and ultimately, bacterial cell death.[2][3] The optimized structure of SPR206 enhances its selectivity for the bacterial membrane, which may contribute to its reduced toxicity profile compared to older polymyxins.[2]

SPR206_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Cytoplasm Cytoplasm SPR206 This compound LPS LPS SPR206->LPS Binds to Disruption Membrane Disruption LPS->Disruption Leads to Death Bacterial Cell Death Disruption->Death Results in

Caption: Mechanism of action of this compound on a Gram-negative bacterium.

Experimental Workflow: Preparation of an In Vivo Working Solution

The following protocol is an example of how to prepare a working solution of this compound for in vivo studies.[5] It is crucial to ensure that the solution is clear after the addition of each solvent. Physical methods such as vortexing, sonication, or a warm water bath can aid in dissolution.[5]

InVivo_Solution_Workflow cluster_prep Preparation of Working Solution (1 mL Example) A 1. Prepare 25 mg/mL Stock in DMSO B 2. Take 100 µL of Stock Solution A->B C 3. Add 400 µL PEG300 and Mix B->C D 4. Add 50 µL Tween-80 and Mix C->D E 5. Add 450 µL Saline and Mix D->E F Final Working Solution (≥ 2.5 mg/mL) E->F Use fresh on the same day

Caption: Workflow for preparing an this compound in vivo working solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.